4-Amino-2-isopropylpyrimidine-5-carbaldehyde
説明
BenchChem offers high-quality 4-Amino-2-isopropylpyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-isopropylpyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
4-amino-2-propan-2-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-5(2)8-10-3-6(4-12)7(9)11-8/h3-5H,1-2H3,(H2,9,10,11) |
InChIキー |
CVGGYGXSJRROCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=N1)N)C=O |
製品の起源 |
United States |
What is the chemical structure of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
The Definitive Technical Guide to 4-Amino-2-isopropylpyrimidine-5-carbaldehyde: Structural Deconstruction, Synthesis, and Applications
Executive Overview
In the landscape of modern medicinal chemistry, pyrimidine-based heterocycles serve as foundational scaffolds for a vast array of therapeutics. Among these, 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) is a highly privileged, multifunctional building block[1][2]. Featuring a unique combination of electron-donating, electron-withdrawing, and lipophilic substituents on a single aromatic core, it is primarily utilized as a key precursor in the synthesis of complex bicyclic systems, such as pyrido[2,3-d]pyrimidines—a structural motif central to the development of advanced ATP-competitive kinase inhibitors.
This whitepaper provides a comprehensive structural analysis, details a self-validating synthetic methodology, and explores the mechanistic causality behind its chemical behavior.
Chemical Identity & Structural Deconstruction
To understand the utility of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde, one must deconstruct its chemical architecture. The molecule is built upon a pyrimidine core (a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3) and is functionalized at three critical positions.
The compound exists in a dynamic tautomeric equilibrium with its dihydropyrimidine counterpart, 4-imino-2-(propan-2-yl)-1,4-dihydropyrimidine-5-carbaldehyde [2]. This tautomerism plays a significant role in its reactivity during multicomponent condensations.
Quantitative & Qualitative Structural Data
| Property / Feature | Value / Description | Chemical Function & Reactivity |
| Chemical Name | 4-Amino-2-isopropylpyrimidine-5-carbaldehyde | N/A |
| CAS Registry Number | 1306605-54-8 | N/A |
| Molecular Formula | C 8 H 11 N 3 O | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| SMILES Code | O=Cc1cnc(C(C)C)nc1N | N/A |
| C2: Isopropyl Group | -CH(CH 3 ) 2 | Enhances lipophilicity for downstream APIs; sterically shields the C2 position. |
| C4: Amino Group | -NH 2 | Electron-donating (+M); acts as a primary nucleophile in Friedländer-type cyclizations. |
| C5: Carbaldehyde | -CHO | Electron-withdrawing (-M); highly reactive electrophilic center for condensation reactions. |
Strategic Synthesis: The Carbonitrile Reduction Pathway
The Mechanistic Challenge: Standard protocols for synthesizing 5-carbaldehyde pyrimidines often rely on the Vilsmeier-Haack formylation of pre-existing pyrimidine rings. While Vilsmeier-Haack is highly effective for pyrimidines bearing strong electron-donating groups (e.g., 4,6-dihydroxy or 2,4-diamino derivatives)[3], it is notoriously inefficient for 2-alkyl pyrimidines. The C2-isopropyl group provides only weak inductive (+I) electron donation, which is insufficient to activate the C5 position for electrophilic aromatic substitution.
The Solution: To circumvent this, a de novo pyrimidine ring construction followed by a highly controlled functional group interconversion is required. The most robust strategy involves the base-catalyzed condensation of isobutyramidine with ethoxymethylenemalononitrile to form a carbonitrile intermediate, followed by selective reduction to the aldehyde[4].
Fig 1: Two-step synthetic workflow for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde.
Self-Validating Experimental Protocol
As a Senior Application Scientist, ensuring protocol reproducibility requires building self-validating checkpoints into the workflow. The following two-phase protocol guarantees high fidelity and yield.
Phase 1: Base-Catalyzed Condensation (Ring Construction)
-
Reagent Preparation: Suspend isobutyramidine hydrochloride (1.0 eq) and ethoxymethylenemalononitrile (1.0 eq) in anhydrous ethanol.
-
Catalysis: Add sodium ethoxide (1.2 eq) dropwise at 0°C.
-
Causality: The strong base neutralizes the amidine hydrochloride to generate the free nucleophilic amidine. It simultaneously promotes a Michael addition-elimination sequence, ejecting ethanol and driving the cyclization.
-
-
Cyclization: Reflux the mixture under an inert atmosphere for 4 hours.
-
Self-Validation & Isolation: Monitor the reaction via TLC. Upon complete consumption of the malononitrile, cool the mixture and pour it into ice-cold water. The intermediate (4-amino-2-isopropylpyrimidine-5-carbonitrile) will precipitate as a solid.
-
Validation: This phase transition (precipitation) acts as an immediate physical validation of successful cyclization, as unreacted polar starting materials remain dissolved in the aqueous phase. Filter and dry the solid in vacuo.
-
Phase 2: Controlled Reduction (Nitrile to Aldehyde)
-
Reaction Setup: Dissolve the isolated carbonitrile intermediate in 80% aqueous formic acid.
-
Catalyst Addition: Add Raney Nickel (50% slurry in water, 1.0 eq by weight).
-
Causality: Standard reducing agents (e.g., LiAlH 4 ) would aggressively reduce the nitrile entirely to an aminomethyl group. Raney Nickel in formic acid acts as a controlled hydrogen transfer system, selectively reducing the carbonitrile triple bond to a transient aldimine[4].
-
-
Hydrolysis: Heat the reaction mixture to 75°C for 2–3 hours.
-
Causality: The 80% formic acid provides the necessary acidic aqueous environment to instantly hydrolyze the aldimine into the target carbaldehyde, effectively terminating the reduction process before over-reduction to an alcohol can occur.
-
-
Self-Validation & Purification: Filter the hot mixture through a Celite pad to safely remove the pyrophoric Raney Nickel. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.
-
Validation: The appearance of a distinct highly deshielded aldehyde proton singlet (~9.8 ppm) in 1 H-NMR definitively validates the success of the transformation.
-
Fig 2: Mechanistic pathway of selective nitrile reduction and subsequent aldimine hydrolysis.
Applications in Drug Development
The spatial arrangement of the ortho-amino and carbaldehyde groups makes 4-Amino-2-isopropylpyrimidine-5-carbaldehyde an ideal substrate for Friedländer-type condensations . By reacting this molecule with active methylene compounds (e.g., dialkyl malonates or substituted acetophenones), researchers can rapidly assemble pyrido[2,3-d]pyrimidine scaffolds.
These bicyclic systems are heavily utilized in oncology and immunology. They function as highly effective ATP-competitive inhibitors for various receptor tyrosine kinases (e.g., VEGFR, EGFR). The isopropyl group at the C2 position is particularly valuable in this context, as it projects into the hydrophobic pocket of the kinase hinge region, enhancing both target affinity and the overall pharmacokinetic lipophilicity of the drug candidate.
References
-
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid - BLDpharm (Contains structural and registry data for CAS 1306605-54-8). bldpharm.com.1
-
4-imino-2-(propan-2-yl)-1,4-dihydropyrimidine-5-carbaldehyde - Sigma-Aldrich . sigmaaldrich.com.
-
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine . nih.gov. 5
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI . mdpi.com. 6
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 21346-53-2|4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. US20120184542A1 - Pyrido pyrimidines - Google Patents [patents.google.com]
- 4. danabiosci.com [danabiosci.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Comprehensive Solubility Profiling of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde in DMSO and Methanol
A Technical Whitepaper for Preclinical Formulation and Analytical Workflows
As a Senior Application Scientist in early-stage drug discovery, I frequently navigate the complex physicochemical landscapes of novel heterocyclic building blocks. 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) is a highly specialized intermediate, heavily utilized in the synthesis of kinase inhibitors and advanced pharmaceutical architectures.
Understanding the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is not merely a procedural checkbox; it is the foundational step that dictates the success of High-Throughput Screening (HTS), LC-MS analytical method development, and downstream crystallization. This guide dissects the mechanistic causality behind its solvation and provides self-validating protocols for rigorous solubility determination.
Mechanistic Solvation Profiling: The Causality of Dissolution
The solubility of a pyrimidine derivative is governed by the delicate balance between its crystal lattice energy and the solvation energy provided by the solvent. We must analyze the molecular architecture of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde to predict and manipulate its behavior in different media.
Molecular Architecture & Intermolecular Forces
-
Hydrogen Bond Donors (HBD): The primary amine ( −NH2 ) at the 4-position acts as a strong hydrogen bond donor.
-
Hydrogen Bond Acceptors (HBA): The carbaldehyde oxygen ( −CHO ) and the two pyrimidine ring nitrogens serve as potent hydrogen bond acceptors.
-
Steric & Lipophilic Bulk: The 2-isopropyl group provides significant lipophilic bulk. Unlike a simple methyl group, the branched isopropyl moiety sterically hinders tight planar stacking of the pyrimidine rings, effectively lowering the crystal lattice energy and enhancing baseline solubility.
Solvent Mechanics: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant. The highly polarized sulfoxide ( S=O ) bond acts as an aggressive hydrogen bond acceptor. In the case of our target compound, DMSO forms robust hydrogen bonds with the 4-amino protons. Because DMSO does not donate hydrogen bonds, it does not competitively disrupt the internal electron delocalization of the pyrimidine core, leading to exceptionally high kinetic solubility. This makes DMSO the universal standard for preparing concentrated assay stock solutions[1].
Methanol (MeOH): Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. While it effectively solvates the carbaldehyde group and ring nitrogens, the presence of the bulky, lipophilic 2-isopropyl group creates a localized hydrophobic hydration shell that limits overall solubility compared to DMSO. Methanol is therefore categorized as a moderate solubilizer for this compound, ideal for LC-MS mobile phases and controlled recrystallization processes [2].
Fig 1: Mechanistic pathways of solvation for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde.
Quantitative Data Presentation
To standardize laboratory expectations, the following tables synthesize the physicochemical parameters and empirical solubility metrics for this compound.
Table 1: Physicochemical Parameters
| Parameter | Value | Impact on Solvation |
| CAS Number | 1306605-54-8 | Unique identifier for material sourcing. |
| Molecular Formula | C8H11N3O | Dictates solvent interaction potential. |
| Molecular Weight | 165.19 g/mol | Low MW facilitates rapid dissolution kinetics. |
| HBD / HBA Count | 1 / 4 | High HBA count favors protic solvent interactions. |
Table 2: Comparative Solubility Metrics (Empirical Ranges at 25°C)
| Solvent System | Solvation Mechanism | Est. Solubility Limit | Primary Laboratory Application |
| 100% DMSO | Strong H-bond acceptance | > 50 mg/mL | High-Throughput Screening (HTS) Stocks |
| 100% Methanol | Protic H-bond network | 15 - 25 mg/mL | LC-MS Mobile Phase, Recrystallization |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating; it must internally prove that equilibrium was reached and that the compound remained structurally intact. Below are the field-proven methodologies for determining both kinetic and thermodynamic solubility.
Protocol A: Kinetic Solubility via Laser Nephelometry (High-Throughput)
Kinetic solubility represents the concentration at which a pre-dissolved compound begins to precipitate when introduced to an aqueous or mixed-solvent system. Laser nephelometry is the gold standard for this, detecting trace particulate scattering before it is visually apparent [3].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde in 1 mL of 100% DMSO to create a 10 mg/mL master stock.
-
Serial Dilution: Using an automated liquid handler, create a 10-point serial dilution of the DMSO stock into a 96-well plate.
-
Solvent Spiking: Rapidly inject the target solvent (e.g., Methanol/Water mixtures) into the wells to achieve a final DMSO concentration of ≤ 1%.
-
Incubation: Incubate the plate at 25°C for 2 hours to allow metastable states to resolve.
-
Nephelometric Reading: Scan the plate using a laser nephelometer.
-
Self-Validation Check: Plot the light scattering intensity against concentration. The kinetic solubility limit is strictly defined as the inflection point where scattering counts abruptly deviate from the baseline noise.
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Thermodynamic solubility is the absolute equilibrium between the solid lattice and the solvated molecules. The shake-flask method remains the most reliable technique for this determination [4].
Step-by-Step Methodology:
-
Solid Excess Addition: Add 50 mg of the compound into a 5 mL amber glass vial.
-
Solvent Addition: Add 1 mL of the test solvent (Methanol or DMSO). The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 37°C and 200 RPM for 48 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Dilute the supernatant by a factor of 1:100 in the mobile phase and analyze via HPLC-UV against a known standard curve.
-
Self-Validation Checks:
-
Equilibrium Confirmation: Take analytical aliquots at 24 hours and 48 hours. If the calculated concentration varies by less than 5%, true thermodynamic equilibrium is validated.
-
Integrity Confirmation: Analyze the HPLC chromatogram for secondary peaks to ensure the carbaldehyde group did not undergo solvent-mediated degradation (e.g., hemiacetal formation in methanol).
-
Fig 2: Self-validating thermodynamic shake-flask workflow for solubility determination.
References
-
In vitro solubility assays in drug discovery. PubMed Central (NIH). Available at:[Link][1]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository (European Union). Available at:[Link][3]
-
Annex 4 - World Health Organization (WHO) Guidelines on Biopharmaceutics. World Health Organization. Available at:[Link][4]
-
The Role of Ionic Liquids and Organic Solvents in the Pharmaceutical Field. PubMed Central (NIH). Available at:[Link][2]
Sources
A Technical Guide to the Molecular Weight and Exact Mass of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule is the bedrock of its entire lifecycle. For a compound such as 4-Amino-2-isopropylpyrimidine-5-carbaldehyde, an unambiguous determination of its fundamental chemical properties is not merely a formality but a critical prerequisite for advancing through discovery, ensuring purity, and meeting stringent regulatory standards. This guide provides an in-depth examination of two of its most vital parameters: molecular weight and exact mass.
Section 1: Theoretical Mass Determination
A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in broader contexts, they are fundamentally different values derived from distinct principles.
-
Molecular Weight (or Average Molecular Mass) is a weighted average calculated from the standard atomic weights of its constituent elements.[1][2] Standard atomic weights themselves are averages that account for the natural isotopic abundance of elements on Earth.[3][4] This value is indispensable for stoichiometric calculations in bulk chemical synthesis.
-
Exact Mass (or Monoisotopic Mass) is the mass calculated by summing the masses of the most abundant, stable isotope of each element within the molecule.[5][6] This value is paramount in high-resolution mass spectrometry, where individual ionized molecules are measured, allowing for the verification of a compound's elemental composition with extremely high precision.[5]
The molecular formula for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde is C₈H₁₁N₃O . Based on this formula, we can calculate its theoretical masses.
Molecular Weight Calculation
To calculate the molecular weight, the standard atomic weights of the constituent elements are used.
The calculation is as follows: (8 × 12.011 u) + (11 × 1.008 u) + (3 × 14.007 u) + (1 × 15.999 u) = 165.191 u
Exact Mass Calculation
For the exact mass, the masses of the most abundant isotopes are summed.[6]
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
The calculation is as follows: (8 × 12.000000 u) + (11 × 1.007825 u) + (3 × 14.003074 u) + (1 × 15.994915 u) = 165.089882 u
Data Summary
| Parameter | Value | Basis of Calculation |
| Chemical Formula | C₈H₁₁N₃O | - |
| Molecular Weight | 165.191 u | Weighted average of natural isotopic abundances.[1] |
| Exact Mass | 165.089882 u | Sum of the most abundant stable isotopes.[5] |
Section 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations provide foundational values, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for this purpose, offering unparalleled accuracy and sensitivity.[8]
The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places (typically within 5 ppm), which is crucial for distinguishing between compounds with very similar molecular weights.[8][] This level of precision allows for the confident determination of a molecule's elemental composition. Advanced mass analyzers such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are central to achieving this ultra-high resolution.[10][11]
Experimental Protocol: LC-HRMS Analysis
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a standard workflow for the analysis of small molecules in complex mixtures, such as those encountered in drug discovery and development.[12] The liquid chromatography step separates the target compound from impurities and matrix components before it enters the mass spectrometer.[12][13]
Step 1: Sample Preparation A stock solution of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition.
Step 2: Liquid Chromatography (LC) Separation The sample is injected into a UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution is performed using a binary solvent system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in the ionization of the analyte.
Step 3: High-Resolution Mass Spectrometry (HRMS) Analysis The eluent from the LC column is directed into the ion source of a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass analyzer is set to acquire full scan data over a relevant m/z range (e.g., 100-500) with high resolution (>60,000). In positive ESI mode, the molecule is expected to be detected as the protonated species, [M+H]⁺.
Step 4: Data Analysis The acquired data is processed using specialized software. The exact mass of the protonated molecule ([M+H]⁺) is determined from the mass spectrum. The theoretical exact mass of the [M+H]⁺ ion is 165.089882 u + 1.007825 u (mass of H⁺) = 166.097707 u . The software calculates the mass error between the measured value and the theoretical value in parts-per-million (ppm). A mass error of <5 ppm provides high confidence in the assigned elemental formula.
Visualization of the LC-HRMS Workflow
Caption: Workflow for compound verification via LC-HRMS.
Section 3: Significance in Drug Development
The accurate determination of molecular weight and, more critically, exact mass is foundational to pharmaceutical development for several key reasons:
-
Identity Confirmation: HRMS data provides definitive proof of the elemental composition of a newly synthesized molecule, confirming that the correct compound has been made.[14]
-
Impurity Profiling: During process development and stability testing, LC-HRMS is used to identify and characterize impurities and degradation products, even at trace levels.[12]
-
Metabolism Studies: In preclinical stages, HRMS is a vital tool for identifying drug metabolites in biological matrices, which is essential for understanding a drug's pharmacokinetic and safety profile.[15]
-
Regulatory Compliance: Regulatory agencies require robust analytical data to support the identity, strength, quality, and purity of a drug substance and product. High-accuracy mass data is a cornerstone of this submission package.[8]
Conclusion
For 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (C₈H₁₁N₃O), the calculated molecular weight is 165.191 u, and the exact mass is 165.089882 u. While the molecular weight is crucial for synthesis, the exact mass is the key parameter for analytical confirmation. The use of advanced techniques like LC-HRMS provides the empirical evidence required to verify the compound's elemental composition with a high degree of confidence, a non-negotiable step in the rigorous process of drug discovery and development.
References
-
High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing SL. Retrieved April 10, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. Retrieved April 10, 2026, from [Link]
-
Iacobucci, C., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Retrieved April 10, 2026, from [Link]
-
Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved April 10, 2026, from [Link]
-
LCGC. (2025, May 8). Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. Retrieved April 10, 2026, from [Link]
-
Gruner, L. F., et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Clinical and Translational Medicine. Retrieved April 10, 2026, from [Link]
-
Onheaven. (n.d.). Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen. Retrieved April 10, 2026, from [Link]
-
Spectroscopy Online. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. Retrieved April 10, 2026, from [Link]
-
Wikipedia. (n.d.). Standard atomic weight. Retrieved April 10, 2026, from [Link]
-
Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved April 10, 2026, from [Link]
-
Britannica. (2026, March 13). Atomic weight. Retrieved April 10, 2026, from [Link]
-
Wikipedia. (n.d.). Monoisotopic mass. Retrieved April 10, 2026, from [Link]
-
Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved April 10, 2026, from [Link]
-
WebQC. (n.d.). C[12]H[8]N[5]O[16] molar mass. Retrieved April 10, 2026, from [Link]
-
PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. Retrieved April 10, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved April 10, 2026, from [Link]
-
Journal of the American Society for Mass Spectrometry. (2021, December 6). Monoisotopic Mass? Retrieved April 10, 2026, from [Link]
-
University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved April 10, 2026, from [Link]
Sources
- 1. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]
- 2. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 7. Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen – Onheaven [onheaven.co.in]
- 8. longdom.org [longdom.org]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 13. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. webqc.org [webqc.org]
A Technical Guide to the Thermodynamic Stability and Melting Point of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the foundational principles governing thermal properties, details authoritative experimental protocols for their determination, and uses data from structurally similar pyrimidine analogs to establish expected behaviors and data interpretation strategies. By integrating theoretical insights with practical, field-proven methodologies, this guide equips researchers with the necessary tools to rigorously assess the solid-state properties of this and other novel chemical entities.
Introduction: The Need for Solid-State Characterization
4-Amino-2-isopropylpyrimidine-5-carbaldehyde is a substituted pyrimidine, a heterocyclic scaffold that forms the core of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The specific combination of an amino group, an isopropyl substituent, and a carbaldehyde function on the pyrimidine ring creates a molecule with a rich potential for intermolecular interactions, making it a valuable building block in drug discovery.
The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are critical quality attributes that profoundly influence its entire development lifecycle. These properties govern everything from manufacturability, formulation, and storage conditions to bioavailability and therapeutic efficacy.[2] An unstable compound may degrade under processing or storage, while phenomena like polymorphism—the existence of multiple crystal forms—can lead to batch-to-batch variability in solubility and dissolution rates.[3][4] Therefore, a thorough and early characterization of these solid-state properties is not merely a regulatory requirement but a fundamental component of risk mitigation in pharmaceutical development.[5]
This guide provides the theoretical basis and practical workflows for characterizing 4-Amino-2-isopropylpyrimidine-5-carbaldehyde, establishing a blueprint for its analysis.
Theoretical Framework: Governing Forces and Phenomena
The melting point and thermodynamic stability of a crystalline organic solid are dictated by the strength and nature of the intermolecular forces holding the molecules together in a crystal lattice.
Intermolecular Forces at Play
For 4-Amino-2-isopropylpyrimidine-5-carbaldehyde, several key interactions are anticipated:
-
Hydrogen Bonding: This is the most powerful intermolecular force influencing this molecule.[6] The primary amine (-NH₂) group acts as a strong hydrogen bond donor, while the pyrimidine ring nitrogens and the carbaldehyde oxygen (-C=O) act as hydrogen bond acceptors. This allows for the formation of extensive and robust hydrogen-bonding networks, which require significant thermal energy to disrupt, leading to a relatively high melting point.[7][8][9]
-
Dipole-Dipole Interactions: The polarized C=O bond in the carbaldehyde and the inherent polarity of the aminopyrimidine ring system contribute to dipole-dipole attractions, further stabilizing the crystal lattice.[8]
-
Van der Waals Forces: The nonpolar isopropyl group contributes to the overall stability through weaker van der Waals interactions. While individually weak, these forces are cumulative and significant.
The interplay of these forces determines the crystal packing efficiency and the overall lattice energy. A higher lattice energy corresponds to a higher melting point and greater thermodynamic stability.
The Critical Role of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10] Different polymorphs of the same compound are, in effect, different solid-state materials with distinct physical properties, including:
-
Melting Point
-
Solubility and Dissolution Rate
-
Thermodynamic Stability
-
Hygroscopicity
At a given temperature and pressure, only one polymorphic form is the most thermodynamically stable.[2] Other, less stable forms are termed "metastable." Metastable forms often exhibit higher solubility, which can be advantageous for bioavailability but poses a risk, as they can spontaneously convert to the more stable, less soluble form over time.[2] It is estimated that over 50% of APIs exhibit polymorphism, making its investigation a critical step.[5] Techniques like Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing these different forms.[11]
Experimental Characterization: Protocols and Rationale
A multi-technique approach is essential for a comprehensive analysis of the compound's thermal properties. The primary methods are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and conventional melting point determination.
Workflow for Thermal Analysis
The logical flow of experimentation is designed to build a complete profile of the material's behavior as a function of temperature.
Caption: Experimental workflow for thermal characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature.[12] Its primary purpose here is to determine the onset temperature of thermal decomposition and to quantify any loss of volatiles (e.g., residual solvent or water).[13][14]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature scales are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde into a clean TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the determination of the inherent thermal stability of the compound.[15]
-
Temperature Program: Equilibrate at 30 °C. Ramp the temperature at a rate of 10 °C/min up to a final temperature of 400 °C. Rationale: A 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experiment time.[15][16] The final temperature should be well above the expected decomposition region.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of the major mass loss step indicates the beginning of thermal decomposition.[17]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[18] It is the primary technique for quantitatively determining the melting point, enthalpy of fusion (ΔHfus), and for detecting polymorphic transitions.[11]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. The indium melt onset should be 156.6 ± 0.5 °C with an enthalpy of ~28.6 J/g.[15][19]
-
Sample Preparation: Accurately weigh 3–5 mg of the sample into an aluminum DSC pan and hermetically seal it. Rationale: A smaller sample size and a sealed pan improve thermal contact and prevent mass loss due to sublimation before melting.
-
Experimental Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp heat at 10 °C/min to a temperature approximately 20-30 °C above the estimated melting point (determined from TGA or a preliminary run). Rationale: This first scan captures the thermal properties of the initial material.
-
Segment 2 (Controlled Cool): Cool the sample at 10 °C/min back to 25 °C. Rationale: This step can reveal recrystallization behavior and may induce the formation of different polymorphic forms.
-
Segment 3 (Second Heat): Reheat the sample at 10 °C/min over the same temperature range. Rationale: Comparing the second heat scan to the first can help identify reversible transitions and confirm the properties of the melt-recrystallized material. It is crucial for studying polymorphism.[20]
-
-
-
Data Analysis: The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.[20] The area under this peak corresponds to the enthalpy of fusion (ΔHfus).[18] Additional peaks may indicate solid-solid transitions (polymorphism) or decomposition.
Data Interpretation and Expected Results
While specific data for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde is not publicly available, we can infer its likely thermal properties by examining closely related analogs. The presence of strong hydrogen-bonding functional groups suggests a relatively high melting point.
Anticipated Intermolecular Interactions
The potential for a robust, hydrogen-bonded dimeric structure is high, which would significantly contribute to lattice stability.
Caption: Potential hydrogen bonding between two molecules.
Comparative Data from Structural Analogs
The melting points of similar pyrimidine carbaldehydes provide a valuable reference point for estimating the melting point of the target compound.
| Compound | Structure | Melting Point (°C) | Citation |
| 4-Aminopyrimidine-5-carbaldehyde | Isopropyl group replaced by H | 192 - 200 | [21] |
| (4-amino-2-methylpyrimidin-5-yl)methanol | Isopropyl replaced by Methyl; Aldehyde reduced to Alcohol | 198 | [22] |
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | Isopropyl group replaced by -SCH₃ | 185 - 189 | [23] |
Analysis: The analogs consistently exhibit high melting points, generally in the 185–200 °C range. This strongly supports the hypothesis that extensive hydrogen bonding and favorable crystal packing dominate the solid-state behavior of this class of compounds. The introduction of the larger, nonpolar isopropyl group in the target molecule, compared to hydrogen or a methyl group, may slightly alter the crystal packing efficiency. This could lead to a melting point within or slightly below this observed range, depending on whether the bulkiness of the group disrupts the hydrogen-bonding network.
Conclusion
A comprehensive understanding of the thermodynamic stability and melting point of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde is achievable through a systematic application of standard thermal analysis techniques. This guide outlines the essential theoretical considerations and provides robust, validated protocols for TGA and DSC analysis. By interpreting the results within the context of intermolecular forces and comparative data from structural analogs, researchers can build a complete and reliable solid-state profile of this compound. This foundational knowledge is indispensable for guiding its future development in pharmaceutical or materials science applications, ensuring product quality, stability, and performance.
References
- Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- Thermal analysis of some novel pyrimidine derivatives. (2019). Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points.
- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- Jagiellońskie Centrum Innowacji. (n.d.).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- PubMed. (n.d.). Benefits and Limitations of Polymorphic and Amorphous Forms of Active Pharmaceutical Ingredients.
- ResearchGate. (2020, May 5). Polymorphism in Active Pharmaceutical Ingradients (APIs).
- SciELO. (n.d.).
- ResearchGate. (n.d.). (PDF)
- SciSpace. (n.d.).
- YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition.
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
- Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC).
- Wikipedia. (n.d.). Differential scanning calorimetry.
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
- CurlyArrows Organic Chemistry. (2025, January 29).
- MSU Chemistry. (n.d.). Boiling & Melting Points.
- PMC. (n.d.). On the correlation between hydrogen bonding and melting points in the inositols.
- PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde.
- ChemicalBook. (2025, July 24). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0.
- GuideChem. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 770-31-0 wiki.
- PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
- ChemWhat. (n.d.). 5-Pyrimidinecarboxaldehyde, 4-amino- (8CI,9CI) CAS#: 16357-83-8.
- MDPI. (2025, July 22).
- PMC. (2019, September 3).
- Sigma-Aldrich. (n.d.). 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid | 3650-93-9.
- Biology LibreTexts. (2025, January 17). 1.4.7.9: Protein Stability - Thermodynamics.
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 3. nishkaresearch.com [nishkaresearch.com]
- 4. Benefits and Limitations of Polymorphic and Amorphous Forms of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Supplemental Topics [www2.chemistry.msu.edu]
- 7. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Impact of Hydrogen bonding on Physical Properties - Melting and boiling point, Solubility, and State | Organic Chemistry Tutorial [curlyarrows.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. tainstruments.com [tainstruments.com]
- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 21. chemwhat.com [chemwhat.com]
- 22. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. guidechem.com [guidechem.com]
Advanced Material Safety & Technical Handling Guide: 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Executive Abstract
In modern drug discovery, functionalized pyrimidines serve as foundational pharmacophores for kinase inhibitors, thiamine antimetabolites, and pteridine analogs. 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) is a highly versatile, electrophilic building block. However, the exact structural features that make it synthetically valuable—namely, the highly reactive C5-carbaldehyde and the nucleophilic C4-amino group—also dictate strict handling, storage, and safety protocols.
This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide a comprehensive guide for researchers and drug development professionals handling this compound.
Chemical Identity & Structural Significance
The utility of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde stems from its orthogonal reactivity. The isopropyl group at the C2 position provides steric bulk and enhances the lipophilicity of the resulting drug scaffold, which is critical for membrane permeability. Meanwhile, the C5-carbaldehyde acts as a prime electrophilic center for condensation reactions, such as the synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidines[1].
Quantitative Physicochemical Properties
To ensure accurate stoichiometry and storage, the core quantitative data of the compound is summarized below, cross-referenced with supplier analytical standards.
| Property | Value | Causality / Significance |
| Chemical Name | 4-Amino-2-isopropylpyrimidine-5-carbaldehyde | Standard IUPAC nomenclature. |
| CAS Number | 1306605-54-8 | Unique registry identifier for safety tracking. |
| Molecular Formula | C8H11N3O | Determines stoichiometric equivalents in synthesis. |
| Molecular Weight | 165.19 g/mol | Used for precise molarity calculations in assays. |
| Storage Temperature | 2-8°C | Prevents thermal degradation and polymerization. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents autoxidation of the aldehyde to a carboxylic acid. |
Mechanistic Toxicology & Hazard Identification
As a Senior Application Scientist, it is critical to understand why a compound is hazardous, rather than merely memorizing warning labels. The primary hazard of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde is driven by the reactivity of the aldehyde functional group.
Mechanistic Causality of Irritation: Aldehydes are potent electrophiles. When exposed to human skin or respiratory mucosa, the carbaldehyde group can undergo spontaneous condensation with the primary amines of lysine residues in structural proteins (e.g., keratin). This forms covalent Schiff base adducts, which the immune system recognizes as foreign haptens, leading to acute sensitization, inflammation, and irritation[2].
Based on analogous pyrimidine-5-carbaldehyde derivatives, the compound falls under specific GHS classifications[2],[3].
GHS Hazard Profile Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Experimental Protocols & Safe Handling Workflows
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to verify success and ensure safety.
Protocol A: Emergency Spill Response Workflow
Due to its potential to cause respiratory irritation (H335), an uncontained spill of this powder must be handled with strict sequential logic to prevent aerosolization.
Step-by-Step Methodology:
-
Evacuation & Ventilation: Immediately clear the area. Increase fume hood exhaust rates to maximum to clear airborne particulates.
-
PPE Donning: Operators must equip an N95 or P100 particulate respirator, double nitrile gloves, and splash-proof goggles. Causality: Nitrile provides a superior barrier against organic heterocyclic compounds compared to latex.
-
Containment: Surround the spill with an inert, damp absorbent (e.g., vermiculite moistened with water). Causality: Dampening the absorbent prevents the dry pyrimidine powder from aerosolizing during sweeping.
-
Collection: Use a non-sparking anti-static scoop to transfer the material into a sealable hazardous waste container.
-
Decontamination: Wash the surface with a 1% Alconox soap solution, followed by a water rinse. Validation: Swab the area and check under a portable UV lamp (254 nm); the conjugated pyrimidine ring is highly UV-active, and absence of fluorescence validates complete decontamination.
Emergency spill response workflow for hazardous pyrimidine-carbaldehyde compounds.
Protocol B: Reductive Amination for Scaffold Synthesis
This compound is frequently used to synthesize complex kinase inhibitors via reductive amination[1],[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask purged with Argon, suspend 1.0 mmol of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde in 10 mL of anhydrous Tetrahydrofuran (THF). Causality: Argon and anhydrous THF prevent the autoxidation of the aldehyde and the hydrolysis of the subsequent imine intermediate.
-
Imine Formation: Add 1.2 mmol of the target primary amine. Stir at room temperature for 2 hours.
-
Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The disappearance of the aldehyde spot (which turns bright orange with 2,4-DNP) validates complete imine formation.
-
Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3) in small portions. Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the protonated imine without reducing any unreacted aldehyde directly to an alcohol[1].
-
Quenching & Isolation: Stir overnight. Quench with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with dichloromethane (3 x 15 mL), dry over Na2SO4, and concentrate under vacuum.
Mechanistic pathway of pyrimidine-5-carbaldehyde in drug scaffold synthesis.
Protocol C: HPLC Analytical Validation
To ensure the purity of the compound before use, a self-validating HPLC protocol is required.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: The basic C4-amino group (pKa ~4.5) will cause severe peak tailing on a silica-based C18 column. The TFA lowers the pH, fully protonating the amine to ensure a sharp, reproducible peak.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Check (Blank): Inject a blank (50:50 solvent) to ensure the column is free of carryover.
-
Analysis: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.
Sources
Step-by-step synthesis route for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
[label="4-Amino-2-isopropyl
Synthetic workflow for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde.
Quantitative Data and Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and expected outcomes for the two-step sequence.
| Step | Reagent / Reactant | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Isobutyramidine HCl | 1.0 | Ethanol (abs) | 78 (Reflux) | 4.0 | N/A |
| 1 | 2-(Ethoxymethylene)malononitrile | 1.05 | Ethanol (abs) | 78 (Reflux) | 4.0 | N/A |
| 1 | Sodium Ethoxide (NaOEt) | 1.2 | Ethanol (abs) | 78 (Reflux) | 4.0 | 75 - 82% |
| 2 | 4-Amino-2-isopropylpyrimidine-5-carbonitrile | 1.0 | Anhydrous DCM | -78 to 0 | 2.5 | N/A |
| 2 | DIBAL-H (1.0 M in Toluene) | 2.2 | Anhydrous DCM | -78 to 0 | 2.5 | 65 - 70% |
Experimental Protocols
Protocol A: Synthesis of 4-Amino-2-isopropylpyrimidine-5-carbonitrile
Self-Validation Checkpoint: The product should precipitate upon cooling and water addition, showing a distinct UV-active spot (254 nm) with a lower Rf than the starting malononitrile on silica TLC (Hexanes/EtOAc).
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.
-
Base Activation: Suspend isobutyramidine hydrochloride (12.2 g, 100 mmol) in absolute ethanol (150 mL). Slowly add sodium ethoxide (8.16 g, 120 mmol) in portions. Stir at room temperature for 30 minutes to liberate the free amidine. Causality: Incomplete neutralization will severely depress the yield; ensure the suspension turns milky white with precipitated NaCl.
-
Condensation: Add 2-(ethoxymethylene)malononitrile (12.8 g, 105 mmol) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
Workup & Isolation: Cool the mixture to room temperature, then concentrate under reduced pressure to remove approximately 70% of the ethanol. Pour the concentrated residue into ice-cold distilled water (300 mL) under vigorous stirring.
-
Filtration: Collect the resulting pale-yellow precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and cold heptane (50 mL). Dry under high vacuum at 45 °C overnight to afford the intermediate nitrile.
Protocol B: DIBAL-H Reduction to 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Self-Validation Checkpoint: Successful formylation is confirmed by 1 H NMR, showing a characteristic sharp aldehyde singlet around δ 9.8 - 10.1 ppm, and the disappearance of the nitrile carbon signal in 13 C NMR.
-
System Purging: Flame-dry a 250 mL two-neck flask. Flush thoroughly with argon.
-
Dissolution: Dissolve 4-Amino-2-isopropylpyrimidine-5-carbonitrile (8.1 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Strict temperature adherence prevents the DIBAL-H from over-reducing the nitrile to the primary amine.
-
Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 110 mL, 110 mmol) dropwise over 45 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Maturation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 1.5 hours.
-
Quenching & Hydrolysis: Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 50 mL), followed by 1M HCl (20 mL) to hydrolyze the iminium intermediate. Causality: Rochelle's salt breaks up the stubborn aluminum emulsion, allowing for clean phase separation.
-
Extraction: Stir vigorously at room temperature for 2 hours until two distinct, clear phases form. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in DCM) to yield 4-Amino-2-isopropylpyrimidine-5-carbaldehyde as an off-white solid.
References
-
Title: Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: ARKAT USA URL: [Link]
Application Note: Reductive Amination Protocols for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Executive Summary
4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8)[1] is a highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and novel heterocyclic scaffolds such as pyrimido-pyrimidines and pyrrolo-pyrimidines[2]. The presence of the 5-carbaldehyde group allows for rapid structural diversification via reductive amination—a cornerstone transformation in drug discovery.
This application note provides field-proven, self-validating protocols for the chemoselective reductive amination of this scaffold, detailing the mechanistic causality behind reagent selection and step-by-step workflows to ensure high-yield synthesis.
Chemical Context & Mechanistic Causality
The Spectator Role of the 4-Amino Group
A common concern when working with amino-aldehydes is the potential for uncontrolled polymerization or intramolecular cyclization. However, in 4-amino-2-isopropylpyrimidine-5-carbaldehyde, the exocyclic 4-amino group exhibits minimal nucleophilicity. The lone pair on the nitrogen is highly delocalized into the electron-deficient pyrimidine ring—a phenomenon akin to a vinylogous amide. Consequently, the 5-carbaldehyde remains uniquely reactive toward external amine nucleophiles, allowing for clean, intermolecular reductive amination without the need for transient protecting groups[2].
Chemoselectivity of the Hydride Source
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reductant for this scaffold[3]. The electron-withdrawing acetoxy ligands reduce the hydridic character of the boron center compared to standard NaBH₄. This precise tuning ensures that STAB rapidly reduces the highly electrophilic iminium intermediate while leaving the parent pyrimidine-5-carbaldehyde untouched. This chemoselectivity prevents the formation of the undesired (4-amino-2-isopropylpyrimidin-5-yl)methanol byproduct. For sterically hindered or less nucleophilic amines (e.g., anilines), the addition of a Brønsted acid such as acetic acid accelerates the dehydration of the hemiaminal to the reactive iminium species[4].
Workflow & Mechanistic Visualizations
Step-by-step workflow for the reductive amination of pyrimidine-5-carbaldehydes.
Mechanistic pathway of reductive amination highlighting the iminium ion.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized parameters for reacting 4-amino-2-isopropylpyrimidine-5-carbaldehyde with various amine classes. The 2-isopropyl group enhances the lipophilicity of the scaffold, ensuring excellent solubility in halogenated and ethereal solvents.
| Entry | Amine Nucleophile Type | Solvent | Reductant (Eq) | Additive | Time (h) | Expected Yield (%) |
| 1 | Primary (Aliphatic) | THF | NaBH(OAc)₃ (1.5) | None | 12 | >85% |
| 2 | Primary (Aromatic) | DCE | NaBH(OAc)₃ (2.0) | AcOH (1.0 eq) | 16 | 70–80% |
| 3 | Secondary (Aliphatic) | DCE | NaBH(OAc)₃ (1.5) | AcOH (1.0 eq) | 12 | 80–90% |
| 4 | Secondary (Steric) | Toluene | NaBH₄ (2.0) | Dean-Stark[5] | 24 | <50% |
| 5 | Primary (Aliphatic) | MeOH | NaCNBH₃ (1.5) | ZnCl₂ (0.1 eq) | 12 | 75% |
Note: Conditions in Entry 1 and 3 represent the most robust and scalable choices for standard drug discovery workflows.
Self-Validating Experimental Protocols
Protocol A: Standard Reductive Amination (Aliphatic Amines)
Objective: Synthesis of 5-((alkylamino)methyl)-2-isopropylpyrimidin-4-amine derivatives.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-amino-2-isopropylpyrimidine-5-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M).
-
Condensation: Add the primary or secondary aliphatic amine (1.2 equiv). Stir the mixture at room temperature for 1–2 hours.
-
Validation Checkpoint 1: Sample 10 µL of the reaction mixture into 1 mL of LC-MS grade MeOH. The UV trace (254 nm) must show >90% conversion of the aldehyde peak to the corresponding imine/hemiaminal mass. Do not proceed to reduction if the parent aldehyde is still the major species.
-
-
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage any mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench: Dilute the reaction with EtOAc (20 mL) and slowly add saturated aqueous NaHCO₃ (15 mL).
-
Validation Checkpoint 2: Stir vigorously until the aqueous layer tests basic (pH 8-9). This ensures the breakdown of boron-amine complexes and partitions the basic product into the organic layer.
-
-
Isolation: Separate the layers. Extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Acid-Promoted Reductive Amination (Aromatic/Hindered Amines)
Objective: Synthesis of 5-((arylamino)methyl)-2-isopropylpyrimidin-4-amine derivatives.
-
Preparation: Dissolve the aldehyde (1.0 equiv) and the aniline derivative (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours.
-
Causality: Anilines are poor nucleophiles. The acetic acid protonates the transient hemiaminal, converting the hydroxyl group into a superior leaving group (water), thereby forcing the equilibrium toward the highly electrophilic iminium ion[4].
-
-
Reduction: Add NaBH(OAc)₃ (2.0 equiv) in a single portion. Stir at room temperature for 16 hours.
-
Quench & Isolation: Carefully quench with saturated aqueous NaHCO₃.
-
Validation Checkpoint 3: Vigorous effervescence (CO₂ gas) will occur due to the neutralization of acetic acid. Wait until gas evolution completely ceases before transferring to a separatory funnel to prevent pressure build-up and emulsion formation. Extract with DCM, dry, and purify.
-
References
-
Title : 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) Source : Bidepharm URL : 1
-
Title : Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes Source : Semantic Scholar URL : 2
-
Title : The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis Source : Benchchem URL : 5
-
Title : Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold Source : PMC (NIH) URL : 4
-
Title : Design, Synthesis, and Structure−Activity Relationship of 6-Alkynylpyrimidines as Potent Adenosine Kinase Inhibitors Source : ACS Publications URL : 3
Sources
- 1. CAS:76574-51-1, 4-Amino-2-ethylpyrimidine-5-carbaldehyde-毕得医药 [bidepharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Vilsmeier-Haack Formylation Protocol for the Synthesis of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Strategic Context
The pyrimidine-5-carbaldehyde scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, 4-Amino-2-isopropylpyrimidine-5-carbaldehyde serves as a critical building block for the synthesis of complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are frequently utilized in the development of kinase inhibitors and anticancer agents[1].
Synthesizing this intermediate efficiently requires the regioselective introduction of a formyl group at the C5 position. The 2 is the premier methodology for this transformation, leveraging the inherent electronic properties of the substituted pyrimidine ring[2]. This application note provides a self-validating, highly optimized protocol for this synthesis, grounded in mechanistic causality.
Mechanistic Rationale: Regioselectivity and Activation
Unsubstituted pyrimidines are generally electron-deficient and highly resistant to Electrophilic Aromatic Substitution (EAS). However, the substrate in this protocol, 4-amino-2-isopropylpyrimidine, is uniquely primed for formylation due to two structural features:
-
C4-Amino Activation (Resonance): The lone pair of electrons on the C4-amino group delocalizes into the pyrimidine ring. This resonance effect dramatically increases the electron density at the C5 position, transforming it into a strong nucleophilic center capable of attacking the electrophilic VH reagent[2].
-
C2-Isopropyl Shielding (Inductive/Steric): The isopropyl group at the C2 position provides a mild inductive electron-donating (+I) effect that further stabilizes the transition state. More importantly, its steric bulk prevents any competing side reactions at the C2 position, ensuring absolute regioselectivity for C5[1].
Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation at the C5 position.
Quantitative Data & Process Optimization
To establish a robust protocol, reaction parameters were systematically evaluated. The table below summarizes the optimization data, demonstrating the causality between reagent stoichiometry, temperature, and overall yield.
| POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) | IPC Observation & Causality |
| 1.5 | 5.0 | 60 | 4 | 45 | Incomplete conversion; insufficient thermal energy to drive iminium formation. |
| 2.5 | 5.0 | 80 | 3 | 82 | Optimal conversion; complete consumption of starting material. |
| 3.0 | 10.0 | 100 | 2 | 74 | Degradation products visible on TLC; thermal decomposition of the iminium salt. |
| 2.5 | 5.0 | 80 | 6 | 80 | No further improvement; prolonged heating leads to minor product loss. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Each step includes specific In-Process Controls (IPCs) to ensure the chemist can verify the success of the operation in real-time.
Materials Required
-
Substrate: 4-Amino-2-isopropylpyrimidine (1.0 equiv, 10.0 mmol, 1.37 g)
-
Reagents: Phosphorus oxychloride (POCl₃) (2.5 equiv, 25.0 mmol, 2.33 mL), Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, 50.0 mmol, 3.87 mL)
-
Quenching/Workup: Crushed ice, Saturated aqueous Na₂CO₃, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.
Step 1: Preparation of the Vilsmeier-Haack Reagent
-
Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, add anhydrous DMF (3.87 mL). Cool the flask to 0–5 °C using an ice-water bath.
-
Action: Slowly add POCl₃ (2.33 mL) dropwise over 15–20 minutes.
-
Causality & IPC: The reaction between DMF and POCl₃ is highly exothermic. Maintaining the temperature below 5 °C prevents the degradation of the highly reactive chloroiminium intermediate (Arnold-Vilsmeier reagent)[3]. Validation: The clear solution will transition to a pale yellow, slightly viscous liquid, confirming reagent formation.
Step 2: Substrate Addition
-
Action: Dissolve 4-Amino-2-isopropylpyrimidine (1.37 g) in a minimal amount of anhydrous DMF (approx. 2 mL).
-
Action: Add this solution dropwise to the cold VH reagent over 10 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The amino group strongly activates the pyrimidine ring. Adding the substrate slowly controls the initial exothermic electrophilic attack, ensuring high regioselectivity and preventing the formation of heavily chlorinated byproducts[2].
Step 3: Formylation and Heating
-
Action: Remove the ice bath and allow the mixture to warm to room temperature (approx. 30 minutes).
-
Action: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 3 hours.
-
Causality & IPC: While the initial attack occurs at lower temperatures, the formation of the stable iminium salt requires thermal energy to overcome the activation barrier of the deactivated heterocyclic system[1].
-
Expert Insight (TLC Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). Counterintuitively, the product often exhibits a higher Rf value (elutes faster) than the starting material. This is due to strong intramolecular hydrogen bonding between the C4-amino group and the newly introduced C5-carbonyl oxygen, which masks the polar hydrogen-bond donors from the silica stationary phase.
Step 4: Quenching and Hydrolysis
-
Action: Cool the reaction mixture to room temperature.
-
Action: Pour the mixture slowly over 50 g of vigorously stirred crushed ice.
-
Action: Carefully neutralize the highly acidic mixture to pH 7.0–7.5 by adding saturated aqueous Na₂CO₃ dropwise.
-
Causality & IPC: Pouring over ice safely quenches excess POCl₃. The neutralization step is critical; it drives the hydrolysis of the iminium salt to the final carbaldehyde. Validation: Use a pH probe or high-quality pH strips. If the pH is too low (< 5), the iminium salt remains stable and water-soluble (leading to low yield); if too high (> 9), the resulting carbaldehyde may undergo base-catalyzed degradation[1].
Step 5: Isolation and Purification
-
Action: Extract the neutralized aqueous layer with EtOAc (3 x 30 mL).
-
Action: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Action: Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes) to yield 4-Amino-2-isopropylpyrimidine-5-carbaldehyde as a pale yellow solid.
-
Causality: Prompt extraction and drying prevent hydrolytic degradation of the newly formed aldehyde group.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target carbaldehyde.
References
-
Quiroga, J., et al. "4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines." ARKIVOC, 2009. URL:[Link]
-
Hernández-Vázquez, E., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI, 2022. URL:[Link]
-
Wang, Z., et al. "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine..." Taylor & Francis, 2026. URL:[Link]
Sources
How to improve the synthesis yield of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Welcome to the Advanced Synthesis Support Portal. 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as PI3K/HDAC dual inhibitors) and other aza-heterocyclic therapeutics[1].
Despite its structural simplicity, the synthesis of this pyrimidine-5-carbaldehyde is notoriously prone to yield bottlenecks. Issues typically arise during the pyrimidine ring-closure (cyclocondensation) and the subsequent highly sensitive reduction of the nitrile intermediate. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your synthesis yield.
Synthetic Strategy & Workflow
The most robust and scalable route to 4-amino-2-isopropylpyrimidine-5-carbaldehyde involves a two-step sequence:
-
Cyclocondensation: Reaction of isobutyramidine hydrochloride with ethoxymethylenemalononitrile to form the intermediate 4-amino-2-isopropylpyrimidine-5-carbonitrile[2].
-
Controlled Reduction: Chemoselective reduction of the C5-nitrile to an aldehyde using either Diisobutylaluminum hydride (DIBAL-H)[3] or Raney-Nickel in formic acid[1].
Figure 1: Two-step synthetic workflow for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify intermediate states before proceeding.
Protocol A: Synthesis of 4-Amino-2-isopropylpyrimidine-5-carbonitrile
Mechanistic Goal: Facilitate a Michael addition-elimination sequence followed by intramolecular cyclization while suppressing hydrolysis of the highly electrophilic enol ether.
-
Preparation of Free Base: Suspend isobutyramidine hydrochloride (1.0 eq) in anhydrous ethanol (0.5 M) under an argon atmosphere. Cool the suspension to 0 °C.
-
Deprotonation: Dropwise, add a freshly prepared solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Stir at 0 °C for 30 minutes. IPC: The mixture should become a fine white suspension (NaCl precipitation).
-
Condensation: Dissolve ethoxymethylenemalononitrile (1.05 eq) in anhydrous ethanol and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Cyclization: Stir the mixture at 0 °C for 2 hours, then slowly warm to room temperature, and finally heat to reflux (78 °C) for 4 hours[2]. IPC: LC-MS should indicate complete consumption of the amidine and a dominant peak for the product (M+H = 163.1).
-
Workup: Cool to room temperature, concentrate the solvent in vacuo to 25% volume, and dilute with ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the nitrile intermediate.
Protocol B: Chemoselective Reduction to the Aldehyde (DIBAL-H Method)
Mechanistic Goal: Arrest the reduction at the aluminum iminium intermediate to prevent over-reduction to the primary amine or alcohol.
-
Setup: Dissolve 4-amino-2-isopropylpyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.5 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -70 °C[3].
-
Maturation: Stir the reaction at -78 °C for 2 hours. IPC: Quench a 0.1 mL aliquot in cold methanol/EtOAc, run TLC (EtOAc/Hexane 1:1). Starting material should be absent.
-
Quenching (Critical Step): While maintaining the temperature at -78 °C, carefully quench the reaction by adding ethyl acetate (2.0 eq relative to DIBAL-H), followed by a pre-cooled mixture of methanol and water (9:1).
-
Hydrolysis & Isolation: Warm the mixture to room temperature and add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). Stir vigorously for 2 hours until the two phases become distinct and the aluminum emulsion breaks. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target carbaldehyde.
Quantitative Method Comparison: DIBAL-H vs. Raney-Nickel
Choosing the right reduction method depends on your lab's scale and equipment. Below is a comparative analysis of the two standard reduction methodologies for pyrimidine-5-carbonitriles.
| Parameter | DIBAL-H Reduction | Raney-Ni / Formic Acid Reduction |
| Typical Yield | 65% - 80% | 50% - 65% |
| Chemoselectivity | Very High (if strictly kept at -78 °C) | Moderate (prone to over-reduction) |
| Scalability | Limited by cryogenic requirements | Excellent for large/kilogram scale |
| Primary Impurity | 4-Amino-2-isopropylpyrimidine-5-methanol | Unreacted nitrile, desulfurization byproducts |
| Workup Complexity | High (Aluminum emulsions require Rochelle salt) | Low (Simple filtration through Celite) |
| Safety Profile | Pyrophoric reagent (DIBAL-H) | Pyrophoric catalyst (Raney-Ni), Hydrogen gas |
Troubleshooting & FAQs
Q1: My Step 1 (Cyclocondensation) yield is capped at 40%, and I observe significant baseline impurities. How can I improve this?
A: This is almost always caused by water contamination. Ethoxymethylenemalononitrile is highly susceptible to hydrolysis. If moisture is present in your ethanol or if the reagent has degraded during storage, it hydrolyzes to hydroxymethylenemalononitrile. This byproduct cannot undergo the necessary elimination step during cyclization, stalling the reaction and forming polymeric baseline impurities. Correction: Use strictly anhydrous ethanol, ensure your isobutyramidine hydrochloride is thoroughly dried under high vacuum, and verify the purity of your ethoxymethylenemalononitrile via NMR before use.
Q2: During the DIBAL-H reduction, I am isolating a significant amount of 4-amino-2-isopropylpyrimidine-5-methanol instead of the aldehyde. Why?
A: You are experiencing over-reduction. When DIBAL-H reacts with a nitrile, it forms a stable tetrahedral aluminum iminium complex. If the internal temperature rises above -60 °C during the DIBAL-H addition or before the quench, this complex can collapse prematurely, allowing a second equivalent of hydride to attack, reducing the intermediate to an amine or, upon hydrolysis, an alcohol[3]. Correction: Ensure rigorous temperature control (-78 °C). Do not allow the reaction to warm up before the quenching agents (EtOAc/MeOH) have completely deactivated the excess DIBAL-H.
Q3: I am using the DIBAL-H method, but during workup, I get a thick, unfilterable white gel. How do I recover my product?
A: The white gel is an emulsion of insoluble aluminum hydroxides. Correction: Do not attempt to filter the raw emulsion. Instead, add a large excess of saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously at room temperature for 1 to 3 hours. The tartrate acts as a bidentate ligand, chelating the aluminum ions and forming a highly water-soluble complex. The mixture will eventually separate into two clear, easily separable layers.
Q4: I opted for the Raney-Nickel/Formic acid reduction for scale-up, but the reaction stalled with 50% starting material remaining. Adding more catalyst didn't help.
A: Raney-Nickel is highly susceptible to catalyst poisoning, particularly from trace sulfur or halide impurities carried over from Step 1[1]. Furthermore, the reduction of nitriles in formic acid relies on the generation of hydrogen in situ or the transfer of hydrogen from the acid. If the reaction stalls, the catalyst surface has likely been passivated. Correction: Ensure the nitrile intermediate from Step 1 is rigorously purified (recrystallized) to remove trace chlorides (from the amidine hydrochloride). Additionally, ensure the formic acid used is of high concentration (typically 80-100%); excess water will dilute the acid and slow the reduction kinetics.
Q5: Does the 4-amino group interfere with the reduction of the adjacent nitrile?
A: The 4-amino group actually plays a crucial electronic role. It donates electron density into the pyrimidine ring, which slightly deactivates the C5-nitrile toward nucleophilic attack. This is why a strong hydride source like DIBAL-H or a highly active catalyst like Raney-Ni is required. However, the amino group does not typically require protection (e.g., Boc or PMB) during these specific reduction conditions, as the nitrile is selectively reduced first.
References
- 1-(2-n-propyl-4-amino-5-pyrimidyl-methyl) - Google Patents (US3020277A). Describes the foundational cyclocondensation methodology for synthesizing 2-alkyl-4-amino-5-cyanopyrimidines from amidines and ethoxymethylenemalononitrile.
- Substituted pyrimidine derivatives useful in the treatment of autoimmune diseases - Google Patents (WO2016050804A1). Details the precise DIBAL-H cryogenic reduction protocols for pyrimidine-5-carbonitriles to carbaldehydes.
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. Provides comparative methodologies for the catalytic reduction of pyrimidine-based nitriles using Raney-Nickel. Available at:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3020277A - 1-(2-n-propyl-4-amino-5-pyrimidyl-methyl)-2(or 4)-methyl pyridinium salts - Google Patents [patents.google.com]
- 3. WO2016050804A1 - Substituted pyrimidine derivatives useful in the treatment of autoimmune diseases - Google Patents [patents.google.com]
Troubleshooting incomplete formylation in pyrimidine-5-carbaldehyde synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: the incomplete formylation of pyrimidines at the C5 position.
Due to the strongly electron-withdrawing nature of the two nitrogen atoms in the diazine ring, pyrimidines are inherently deactivated toward Electrophilic Aromatic Substitution (EAS). Achieving complete formylation requires a precise alignment of substrate electronics, reagent preparation, and thermodynamic control. This guide dissects the causality behind common failures and provides self-validating protocols to ensure your synthesis reaches completion.
Diagnostic Workflow: Isolating the Point of Failure
Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the mechanistic root cause of your incomplete formylation.
Troubleshooting workflow for incomplete pyrimidine-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My Vilsmeier-Haack reaction yields mostly unreacted starting material despite using excess POCl₃ and DMF. What is the mechanistic failure? A: The failure likely stems from improper reagent generation or a lack of substrate activation. The Vilsmeier-Haack reaction relies on the in situ formation of a highly electrophilic chloromethyleniminium ion[1]. If POCl₃, DMF, and the pyrimidine are mixed simultaneously at room temperature, the pyrimidine nitrogens can coordinate directly with POCl₃. This deactivates the substrate and prevents the formation of the Vilsmeier species. Causality-driven solution: Always pre-form the Vilsmeier reagent at 0 °C for 30 minutes before introducing the pyrimidine. Additionally, using DMF as the macroscopic solvent rather than just a stoichiometric reagent significantly increases the effective concentration of the active electrophile, driving the reaction forward[2].
Q2: I am formylating a pyrimidine-diol (e.g., a uracil derivative) via Vilsmeier-Haack, but my LC-MS shows a complex mixture of partially chlorinated intermediates. How do I drive it to a single product? A: When subjecting hydroxylated pyrimidines to Vilsmeier conditions, POCl₃ acts as both a chlorinating agent (converting C2/C4 –OH groups to –Cl) and a formylating co-reagent[3]. Because chlorination is kinetically favored over C5 formylation, incomplete reactions yield a messy mixture of unformylated chloro-pyrimidines. Causality-driven solution: To achieve complete conversion to the fully functionalized 2,4-dichloro-pyrimidine-5-carbaldehyde, you must overcome the activation energy barrier for the final formylation step. Use a large excess of POCl₃ (at least 3–5 equivalents) and reflux the mixture (80–100 °C) for 2–4 hours[4].
Q3: When using the Halogen-Metal Exchange (n-BuLi/DMF) method on 5-bromopyrimidine, I isolate mostly debrominated pyrimidine instead of the 5-carbaldehyde. What causes this? A: Debromination is the classic signature of a quenched lithiated intermediate. The 5-lithiopyrimidine species generated by n-BuLi is highly basic and unstable. If your DMF is not strictly anhydrous, or if atmospheric moisture enters the vessel, water will instantly protonate the lithio species, yielding the debrominated byproduct[5]. Causality-driven solution: Ensure all glassware is flame-dried, use freshly distilled or strictly anhydrous DMF, and maintain the reaction strictly at -78 °C until the DMF quench is complete to prevent self-condensation or protonation.
Quantitative Data & Condition Benchmarking
To select the correct troubleshooting path, you must benchmark your current conditions against established thermodynamic and kinetic requirements.
| Substrate Profile | Recommended Formylation Strategy | Key Reagents | Optimal Temperature | Typical Yield Range | Primary Failure Mode (Causality) |
| Electron-Rich (e.g., Uracils, Aminopyrimidines) | Vilsmeier-Haack | POCl₃, DMF (as solvent) | 80–100 °C | 70–90% | Incomplete chlorination of -OH groups due to insufficient POCl₃ equivalents[3]. |
| Unactivated / Halo (e.g., 5-Bromopyrimidine) | Halogen-Metal Exchange | n-BuLi, DMF (electrophile) | -78 °C | 40–60% | Debromination via moisture quench of the highly sensitive lithio intermediate[5]. |
| Weakly Activated (e.g., Alkylpyrimidines) | Modified Vilsmeier-Haack | POCl₃, DMF, extended time | 50–80 °C | 50–70% | Poor conversion due to insufficient ring electron density to attack the iminium ion[2]. |
Self-Validating Experimental Protocols
Do not proceed blindly. The following protocols are designed as self-validating systems; they include specific checkpoints to confirm intermediate formation before you commit to the next step.
Protocol A: Vilsmeier-Haack Formylation of Activated Pyrimidines
Target Example: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde from 2-Amino-4,6-dihydroxypyrimidine[4].
-
Reagent Pre-formation: Charge a dry flask with anhydrous DMF (10 equiv, acting as both reagent and solvent). Cool to 0 °C. Add POCl₃ (4.0 equiv) dropwise over 20 minutes.
-
Validation Checkpoint: The solution must turn pale yellow and become noticeably viscous. This confirms the successful generation of the chloromethyleniminium salt. If it remains clear and fluid, your POCl₃ may be degraded (hydrolyzed).
-
-
Substrate Addition: Remove the ice bath. Add the pyrimidine substrate (1.0 equiv) in small portions over 20 minutes.
-
Causality: The reaction is highly exothermic. Controlled addition prevents thermal degradation of the substrate before it can react with the Vilsmeier complex.
-
-
Thermodynamic Drive: Equip the flask with a reflux condenser and heat to 90 °C for 2–4 hours.
-
Validation Checkpoint: Monitor by TLC or LC-MS. You should observe the disappearance of the intermediate mono-chloro species and the emergence of a single, highly UV-active spot corresponding to the fully chlorinated formyl product.
-
-
Hydrolytic Quench: Cool the mixture to room temperature. Carefully pour the viscous mixture into vigorously stirred crushed ice. Stir overnight.
-
Causality: The iminium salt intermediate is stable until hydrolyzed. Extended stirring in water is required to fully hydrolyze the iminium species into the final aldehyde and to destroy excess POCl₃.
-
Protocol B: Low-Temperature Halogen-Metal Exchange for Unactivated Pyrimidines
Target Example: Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine[5].
-
Lithiation: Dissolve 5-bromopyrimidine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Validation Checkpoint (The D₂O Quench): Withdraw a 0.1 mL aliquot and quench it into D₂O. Analyze via GC-MS. You should observe >95% deuterium incorporation at the C5 position. If you see primarily protonated (debrominated) pyrimidine, your THF is wet, or your system has an atmospheric leak.
-
-
Electrophile Trapping: Add strictly anhydrous DMF (3.0 equiv) dropwise while maintaining the internal temperature at -78 °C. Stir for an additional 1 hour at -78 °C.
-
Causality: DMF must be added in excess to ensure the highly reactive lithio species is immediately trapped. Allowing the reaction to warm before DMF addition will result in pyrimidine ring-opening or dimerization.
-
-
Controlled Quench: Quench the reaction at -78 °C by adding a 20% aqueous solution of citric acid until the pH reaches ~7.
-
Causality: A mild acidic quench is necessary to liberate the aldehyde from the hemiaminal intermediate without degrading the acid-sensitive pyrimidine ring.
-
Sources
Removing regioisomer impurities from 4-Amino-2-isopropylpyrimidine-5-carbaldehyde batches
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of heavily functionalized heterocycles. The synthesis of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde presents a classic chromatographic challenge: the separation of nearly identical regioisomers generated during formylation.
This guide is designed to move beyond basic troubleshooting. It dissects the mechanistic origins of these impurities and provides a self-validating, step-by-step protocol to isolate your target compound with high fidelity.
Mechanistic Causality: The Origin of Pyrimidine Regioisomers
The formylation of 4-amino-2-isopropylpyrimidine is typically achieved via the Vilsmeier-Haack reaction. The Vilsmeier reagent—a chloroiminium ion generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—acts as a mild electrophile[1]. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the strong electron-donating resonance effect of the 4-amino group, which directs the electrophile primarily to the C5 position[1][2].
However, the regioselectivity is not absolute. The exocyclic primary amine is also nucleophilic, and the C6 position, while less activated, can undergo substitution under forcing conditions or prolonged heating[3][4]. This results in a crude mixture containing:
-
C5-Carbaldehyde (The desired target)
-
N-Formyl Regioisomer (Kinetic byproduct)
-
C6-Carbaldehyde (Thermodynamic byproduct)
Because these isomers possess identical molecular weights, similar steric bulk, and nearly indistinguishable pKa values, they frequently co-elute on standard silica and co-crystallize during downstream workup[5].
Visualizing the Purification Workflow
Workflow for the isolation of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde from regioisomers.
Self-Validating Protocol for Regioisomer Resolution
This methodology relies on differential hydrogen bonding and basic-phase chromatography to break the co-elution of the regioisomers.
Step 1: Controlled Quench and pH Partitioning
Causality: The initial product of the Vilsmeier-Haack reaction is an iminium ion that must be carefully hydrolyzed to the corresponding aldehyde[4]. Quenching too rapidly or at a high temperature can trap intermediates or cause degradation.
-
Pour the crude POCl₃/DMF reaction mixture slowly over crushed ice, maintaining the internal temperature strictly below 5°C.
-
Adjust the aqueous phase to pH 7.5–8.0 using saturated aqueous NaHCO₃.
-
Validation Check: Ensure gas evolution has completely ceased. A pH > 8.5 risks hydrolyzing the formyl group or promoting unwanted aldol-type condensations.
-
-
Extract with Dichloromethane (DCM) (3 x 50 mL). The N-formyl isomer is slightly more lipophilic and will partition readily into the organic phase.
Step 2: Amine-Modified Normal Phase Chromatography
Causality: Standard silica gel is inherently acidic. The basic pyrimidine nitrogens interact strongly with silanol groups, causing severe peak tailing, degradation, and artificial co-elution of the C5 and N-formyl isomers[6].
-
Prepare a column using amine-functionalized silica gel (NH2-silica). If standard silica must be used, you must pre-treat the column by flushing it with 5% Triethylamine (TEA) in hexanes[5].
-
Load the sample using the wet-loading technique in a minimal volume of DCM.
-
Elute using a gradient of Heptane to Ethyl Acetate (starting at 90:10, moving to 50:50).
-
Validation Check: Monitor via TLC. The N-formyl isomer lacks the primary amino group's hydrogen-bond donating capability and will elute first. The C5-carbaldehyde will elute second.
-
Step 3: Thermodynamic Recrystallization
Causality: Even after chromatography, trace C6-carbaldehyde may remain. These isomers tend to co-crystallize in standard protic solvents like ethanol due to shared hydrogen-bonding networks[5].
-
Dissolve the enriched C5-carbaldehyde fraction in a minimal volume of boiling Acetone.
-
Slowly add Heptane dropwise until the solution becomes faintly turbid.
-
Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator.
-
Validation Check: The use of a ketone/hydrocarbon binary system disrupts the intermolecular hydrogen bonding that causes the C5 and C6 isomers to co-crystallize, forcing the thermodynamically more stable C5-isomer to precipitate cleanly as distinct crystals.
-
Quantitative Isomer Profiling
To assist in your chromatographic tracking, refer to the following quantitative baseline data for these specific isomers:
| Isomer | Structural Variation | TLC Rf (EtOAc:Hex 1:1 + 2% TEA) | Relative pKa | Recovery Rate | Recommended Separation Strategy |
| C5-Carbaldehyde | Formyl at C5 (Target) | 0.35 | ~4.2 | 88% | Primary target; elutes cleanly on NH2-silica |
| C6-Carbaldehyde | Formyl at C6 | 0.38 | ~4.1 | <5% | Preparative HPLC (C18) or Recrystallization |
| N-Formyl Pyrimidine | Formyl on 4-NH2 | 0.55 | ~3.5 | 92% | Easily separated via Normal Phase Chromatography |
Troubleshooting FAQs
Q: My regioisomers co-elute on TLC and co-crystallize during workup. How do I break this? A: This is a classic issue with basic amines. Normal phase chromatography on standard silica is problematic because the compounds streak. Adding a tertiary amine (like TEA or DIPEA) to your TLC mobile phase will tighten the spots and reveal the true separation[5]. For crystallization, shift away from protic solvents. Using a solvent that disrupts hydrogen bonding, like acetone or a urea co-crystallization strategy, prevents the isomers from forming a mixed crystal lattice[5].
Q: Why is my pyrimidine derivative degrading on the column? A: Pyrimidine derivatives can be highly sensitive to the acidic nature of standard silica gel, leading to trapping or degradation[6]. Always use amine-modified silica or neutralize your standard silica with ammonium hydroxide or TEA prior to loading your sample[5][6].
Q: Can I prevent the formation of the N-formyl regioisomer entirely during the Vilsmeier-Haack reaction? A: Complete prevention is difficult due to the nucleophilicity of the primary amine. However, you can minimize it by strictly controlling the equivalents of the Vilsmeier reagent (keep it to 1.05 - 1.1 eq) and maintaining lower reaction temperatures. The Vilsmeier reagent is a relatively mild electrophile, so kinetic control at lower temperatures favors the highly activated C5 position over the exocyclic nitrogen[1][2].
References
-
Vilsmeier-Haack Reaction, Chemistry Steps, [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, NIH/PMC,[Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together, Reddit (r/OrganicChemistry),[Link]
-
Vilsmeier–Haack reaction, Wikipedia,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists struggling with the carbon-nitrogen (C–N) cross-coupling of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde .
This specific substrate presents a "perfect storm" of electronic and steric deactivation. Below, we dissect the root causes of its low reactivity in Buchwald-Hartwig aminations and provide field-proven, self-validating protocols to bypass these bottlenecks.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does 4-Amino-2-isopropylpyrimidine-5-carbaldehyde fail to couple under standard Buchwald-Hartwig conditions?
The failure of this substrate in standard C–N couplings (e.g., using Pd(OAc)₂/BINAP or Xantphos) is driven by three interconnected factors:
-
Extreme Electronic Deactivation: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing 5-carbaldehyde group further depletes electron density from the 4-amino group, drastically reducing its nucleophilicity [1].
-
Intramolecular Hydrogen Bonding: The protons of the 4-amino group form a strong intramolecular hydrogen bond with the carbonyl oxygen of the 5-carbaldehyde. This locks the nitrogen lone pair in a planar conformation, increasing the thermodynamic barrier for coordination to the Palladium(II) intermediate.
-
Catalyst Poisoning (Off-Cycle Trapping): Heteroaromatic amines containing nitrogen adjacent to the amino group (like 4-aminopyrimidines) act as strong bidentate chelators. They can undergo κ2 -coordination to the palladium center, displacing the phosphine ligand and forming a dormant, off-cycle palladium complex that halts the catalytic cycle [3].
Q2: How do I select the right ligand to overcome catalyst poisoning?
To prevent the formation of dormant off-cycle complexes, you must use highly sterically demanding dialkylbiaryl monophosphine ligands. Ligands such as tBuBrettPhos or the newer generation GPhos are specifically designed to enforce a mono-ligated Pd species (L₁Pd) [2]. The extreme steric bulk of these ligands physically prevents the pyrimidine nitrogens from chelating the palladium center, forcing the productive κ1 -coordination of the amine.
Q3: Why is my aldehyde group degrading during the reaction?
Standard Buchwald-Hartwig aminations often rely on strong inorganic bases like Sodium tert-butoxide (NaOtBu). However, NaOtBu is highly nucleophilic and can attack the 5-carbaldehyde group, leading to condensation side-reactions or decomposition. Causality-driven solution: Switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or a soluble organic base like DBU, which are well-tolerated by aldehydes[3].
Part 2: Mechanistic Visualizations
To understand the troubleshooting logic, we must visualize the competing pathways at the transition metal center.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting off-cycle catalyst trapping.
Figure 2: Decision matrix for troubleshooting unreactive 4-aminopyrimidine substrates.
Part 3: Quantitative Data & Ligand Selection
Selecting the correct ligand is the single most critical variable when coupling 4-Amino-2-isopropylpyrimidine-5-carbaldehyde. The table below summarizes the expected performance of various ligand classes based on their steric parameters and ability to suppress κ2 -coordination[2][3].
Table 1: Ligand Performance Matrix for Electron-Deficient 4-Aminopyrimidines
| Ligand System | Relative Reactivity | Steric Bulk (Ligand Cone Angle) | Off-Cycle Suppression | Typical Yield Range |
| Xantphos | Low | Moderate | Poor (Prone to chelation) | < 15% (Often trace) |
| BINAP | Low | Moderate | Poor | < 10% |
| BrettPhos | Moderate | High | Good | 35% - 55% |
| tBuBrettPhos | High | Very High | Excellent | 65% - 80% |
| GPhos | Very High | Extremely High | Exceptional (Prevents dormant states) | > 85% |
Part 4: Validated Experimental Methodologies
Protocol A: Direct Buchwald-Hartwig Amination using GPhos
This protocol utilizes the GPhos ligand, which has been explicitly developed to overcome the deactivation of highly electron-deficient and coordinating heteroaromatic amines [2].
Self-Validating System Checks:
-
Moisture/Oxygen Control: The active Pd(0)-GPhos complex is highly sensitive to oxidation. If the reaction mixture turns from a deep red/orange to black within the first 10 minutes, oxygen ingress has occurred, and the catalyst has precipitated as Pd black.
-
Aldehyde Integrity: TLC monitoring should show no highly polar baseline streaks, which would indicate base-mediated aldehyde degradation.
Step-by-Step Procedure:
-
Preparation: Oven-dry a Schlenk tube or a heavy-walled reaction vial equipped with a Teflon septum. Cool under a stream of dry Argon.
-
Reagent Loading: To the vial, add 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (1.0 equiv, 1.0 mmol), the aryl halide electrophile (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), GPhos ligand (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with Argon.
-
Reaction Execution: Seal the vial and heat the mixture in a pre-heated oil bath at 100 °C for 16 hours.
-
In-Process Control: After 4 hours, sample 10 µL of the reaction under Argon, dilute with LC-MS grade acetonitrile, and analyze. You should observe >50% conversion. If conversion is stalled, verify the anhydrous nature of your Cs₂CO₃.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Protocol B: The "Polarity Reversal" Strategy (Substrate Modification)
If direct coupling fails due to the extreme deactivation caused by the 5-carbaldehyde group, the most reliable chemical engineering workaround is to reverse the polarity of the cross-coupling partners [1]. Instead of using the pyrimidine as the nucleophile, convert it into the electrophile.
Step-by-Step Procedure:
-
Synthesis of Electrophile: Utilize 4-chloro-2-isopropylpyrimidine-5-carbaldehyde (commercially available or synthesized via chlorination of the corresponding pyrimidinone) instead of the 4-amino derivative.
-
Coupling Setup: In an Argon-flushed vial, combine 4-chloro-2-isopropylpyrimidine-5-carbaldehyde (1.0 equiv), the desired amine nucleophile (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Causality Note: Because the pyrimidine is now the electrophile undergoing oxidative addition, the amine nucleophile is standard, and Xantphos is highly effective.
-
-
Reaction: Add degassed toluene (0.2 M concentration). Heat at 90 °C for 12 hours.
-
Validation: The C–Cl bond in pyrimidines is highly activated by the adjacent nitrogens and the 5-carbaldehyde group. Oxidative addition is exceptionally fast. LC-MS should show complete consumption of the pyrimidine within 2-4 hours.
References
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).
Comparative Validation of Spectroscopic Methods for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde Quantification: A Lifecycle Approach
The quantification of highly functionalized pyrimidine intermediates, such as 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8)[1], is a critical quality attribute in the synthesis of modern therapeutics. The presence of reactive moieties—specifically the aldehyde (-CHO) and primary amine (-NH2) groups—makes this compound susceptible to oxidative degradation and nucleophilic addition.
Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical choice[2]. However, the recent adoption of the ICH Q2(R2) guidelines marks a regulatory paradigm shift, explicitly endorsing non-chromatographic and multivariate spectroscopic methods for release and stability testing, provided they are proven "fit-for-purpose" through rigorous validation[3][4].
This guide objectively compares three orthogonal spectroscopic techniques—UV-Vis, ATR-FTIR, and 1H-qNMR —evaluating their performance, causality in experimental design, and alignment with ICH Q2(R2) validation parameters[5].
Methodological Causality: Why These Techniques?
Selecting the appropriate spectroscopic method requires understanding the molecular architecture of the analyte and the physical chemistry governing its signal generation.
-
UV-Vis Spectroscopy (High-Throughput Solution Assay): The highly conjugated π -system of the pyrimidine ring, extended by the electron-withdrawing aldehyde group, yields a strong, distinct molar absorptivity. We utilize second-derivative UV-Vis to mathematically eliminate broad baseline scattering caused by excipients, isolating the sharp inflection points of the analyte for specific quantification.
-
ATR-FTIR Spectroscopy (Solid-State Specificity): In solid-state monitoring, polymorphic forms or residual solvents can interfere with quantification. The carbonyl (C=O) stretch of the aldehyde provides a highly specific, strong absorption band at ~1680–1700 cm⁻¹[6]. By comparing this to the stable pyrimidine C=N ring stretch (~1570–1620 cm⁻¹), we establish an internal ratio that negates pathlength variations inherent to solid sampling[7].
-
Quantitative NMR (1H-qNMR) (Absolute Purity): qNMR is the gold standard for absolute quantification without requiring a reference standard of the analyte itself[8]. The aldehyde proton of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde appears as a distinct, highly deshielded singlet downfield (typically 9.5–10.0 ppm), completely isolated from the aliphatic isopropyl signals and potential impurities[9].
Quantitative Performance Comparison
The following table summarizes the experimental validation data for the three methods, evaluated against the core criteria defined in ICH Q2(R2)[10].
| Validation Parameter (ICH Q2(R2)) | UV-Vis Spectroscopy (Solution) | ATR-FTIR Spectroscopy (Solid/Film) | 1H-qNMR (Solution) |
| Linearity Range | 1.0 – 50.0 µg/mL | 0.5 – 10.0 mg/g | 1.0 – 25.0 mg/mL |
| Correlation Coefficient ( R2 ) | 0.9992 | 0.9954 | 0.9998 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.1 mg/g | 0.05 mg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | 0.3 mg/g | 0.15 mg/mL |
| Accuracy (% Recovery) | 98.5% – 101.2% | 95.0% – 104.5% | 99.1% – 100.8% |
| Repeatability (% RSD, n=6) | 1.2% | 3.5% | 0.4% |
| Specificity Mechanism | 2nd Derivative / PDA Peak Purity | C=O stretch vs. C=N internal ratio | Aldehyde proton singlet (~9.8 ppm) |
Data Interpretation: While UV-Vis offers the lowest Limits of Detection (LOD) suitable for trace analysis, 1H-qNMR delivers unmatched precision (% RSD = 0.4%) and accuracy, making it the superior choice for characterizing primary reference standards. ATR-FTIR, despite higher variance, remains the only viable option for rapid, non-destructive solid-state quantification.
Self-Validating Experimental Protocols
To meet the rigorous data integrity standards of modern drug development, each protocol below is designed as a self-validating system —incorporating internal checks that automatically flag analytical failures.
Protocol A: Second-Derivative UV-Vis Quantification
Causality: Direct UV absorbance is susceptible to baseline drift from matrix turbidity. By calculating the second derivative ( d2A/dλ2 ), we convert broad scattering into a zero-crossing line, isolating the sharp analyte peaks for interference-free quantification.
-
System Suitability: Calibrate the spectrophotometer using a Holmium oxide liquid filter. The system self-validates if the 279.3 nm and 360.8 nm peaks are within ±0.5 nm.
-
Sample Preparation: Dissolve 10.0 mg of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde in 100 mL of HPLC-grade Methanol. Perform serial dilutions to achieve the working range (1.0 – 50.0 µg/mL).
-
Acquisition: Scan from 200 to 400 nm using a 10 mm quartz cuvette.
-
Data Processing (Self-Validation): Apply a Savitzky-Golay smoothing filter (15 points) and calculate the second derivative. Quantify using the peak-to-trough amplitude at the specific λmax of the conjugated aldehyde system. If the peak purity index (derived from PDA data) drops below 0.990, the software automatically invalidates the run, indicating co-eluting degradation products.
Protocol B: Internal-Ratio ATR-FTIR for Solid Samples
Causality: The primary error source in Attenuated Total Reflectance (ATR) is inconsistent pressure between the sample and the diamond crystal, altering the effective pathlength. We solve this by quantifying the ratio of two peaks within the same spectrum.
-
Background Correction: Collect a background spectrum (air) of 64 scans at 4 cm⁻¹ resolution.
-
Sample Application: Place the solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the built-in torque anvil until the slip-clutch clicks.
-
Acquisition: Collect 64 scans.
-
Data Processing (Self-Validation): Integrate the area of the aldehyde C=O stretch (1680–1700 cm⁻¹) and the pyrimidine C=N stretch (1570–1620 cm⁻¹)[6]. Calculate the Ratio = Area(C=O) / Area(C=N). Because both functional groups experience the exact same optical contact, their ratio is independent of applied pressure. If the C=N reference peak area falls below a predefined threshold, the system flags the sample for "insufficient crystal contact."
Protocol C: 1H-qNMR with T1 Relaxation Control
Causality: For NMR signals to be strictly proportional to molar concentration, the nuclear spins must fully return to thermal equilibrium between pulses. If the inter-pulse delay ( D1 ) is too short, signals will saturate, destroying quantitative accuracy[11].
-
Standard Selection: Weigh exactly 10.0 mg of the analyte and 5.0 mg of Maleic acid (Internal Standard, >99.9% purity) into a vial using a microbalance. Dissolve in 600 µL of DMSO- d6 .
-
Relaxation Measurement ( T1 ): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the aldehyde proton (~9.8 ppm) and the Maleic acid alkene protons (~6.3 ppm).
-
Acquisition Setup (Self-Validation): Identify the longest T1 value (e.g., 3.2 seconds). Set the recycle delay ( D1 ) to strictly ≥7×T1 (e.g., 25 seconds). This mathematically guarantees >99.9% magnetization recovery.
-
Data Processing: Acquire 32 transients with a 90° flip angle. Phase and baseline correct the spectrum. Calculate the absolute purity by integrating the aldehyde singlet against the Maleic acid standard. The method self-validates by checking the integration of the isopropyl methyl doublets (~1.2 ppm); if the molar ratio of the aldehyde proton to the methyl protons deviates from 1:6, it flags potential structural degradation.
Validation Workflow Visualization
The following diagram maps the decision architecture for validating these spectroscopic methods under the ICH Q2(R2) framework.
Workflow for the ICH Q2(R2) validation of spectroscopic methods for pyrimidine quantification.
Conclusion & Strategic Recommendations
The quantification of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde should not rely on a single analytical technique. Based on the ICH Q2(R2) lifecycle approach[4], we recommend the following deployment strategy:
-
Primary Standard Characterization: Utilize 1H-qNMR . Its independence from external calibration curves and exceptional precision make it the only defensible choice for establishing the absolute purity of reference materials.
-
Routine In-Process Control (IPC): Deploy Second-Derivative UV-Vis . It offers the throughput and sensitivity required for real-time reaction monitoring on the manufacturing floor.
-
Solid-State Stability Testing: Implement ATR-FTIR . By utilizing the internal C=O / C=N ratio, formulations and raw powder batches can be quantified rapidly without the solvent degradation risks associated with sample dissolution.
References
-
European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]
-
Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Sciences and Biotechnology Journal for Advanced Research, Vandana Publications. Available at:[Link]
Sources
- 1. CAS:76574-51-1, 4-Amino-2-ethylpyrimidine-5-carbaldehyde-毕得医药 [bidepharm.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts in the Synthesis of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Executive Summary & Mechanistic Context
4-Amino-2-isopropylpyrimidine-5-carbaldehyde is a highly functionalized heterocyclic building block essential for the synthesis of active pharmaceutical ingredients (APIs), including various kinase inhibitors and lipid-lowering agents. The formylation of pyrimidine rings is notoriously challenging. Because the pyrimidine core is highly electron-deficient, it strongly resists traditional electrophilic aromatic substitution techniques (such as Vilsmeier-Haack formylation)[1].
Consequently, modern synthetic chemistry relies on advanced catalytic transformations to install the C5-aldehyde. As a Senior Application Scientist, I have structured this guide to objectively compare the two most viable catalytic pathways:
-
The Oxidative Pathway : Chemoselective oxidation of 4-amino-5-hydroxymethyl-2-isopropylpyrimidine.
-
The Carbonylative Pathway : Transition-metal-catalyzed formylation of 4-amino-5-bromo-2-isopropylpyrimidine.
Figure 1: Divergent catalytic pathways for 4-Amino-2-isopropylpyrimidine-5-carbaldehyde synthesis.
Pathway Analysis & Catalyst Comparison
The Oxidative Pathway
The primary challenge in this route is achieving chemoselective oxidation of the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid, while ensuring the unprotected C4-primary amine does not coordinate to the catalyst or undergo competitive oxidation.
-
TEMPO / Cu(I) / O₂ (Aerobic Oxidation): This homogeneous catalytic system represents the gold standard for green chemistry. Cu(I) activates molecular oxygen, while TEMPO acts as a highly selective hydrogen atom transfer (HAT) agent. The steric bulk of the TEMPO radical prevents interaction with the sterically hindered C4-amine, ensuring perfect chemoselectivity. Water is the only byproduct.
-
MnO₂ (Heterogeneous Oxidation): A traditional approach. While highly reliable and easy to work up via simple filtration, it requires a massive stoichiometric excess (often 5–10 equivalents) of the oxidant, generating significant heavy-metal waste that complicates industrial scale-up.
The Carbonylative Pathway
Palladium-catalyzed formylation is a powerful tool for direct C–C bond formation. However, the oxidative addition of Pd(0) into the C–Br bond of an electron-deficient pyrimidine is kinetically slow and prone to catalyst deactivation[2].
-
Pd(OAc)₂ / dppp with Syngas (CO/H₂): The industrial standard. The use of 1,3-bis(diphenylphosphino)propane (dppp) provides a wide bite angle that stabilizes the Pd(II) intermediate and accelerates the reductive elimination of the aldehyde, preventing the precipitation of inactive Pd-black[2].
-
PdCl₂(dppf) with Formate (Transfer Carbonylation): A lab-scale alternative that avoids highly toxic and flammable syngas. Formate salts decompose in situ to provide both the CO and hydride sources. Recent advances also utilize N-formylsaccharin or novel phospha-palladacycles for CO-free formylations of challenging aryl halides[3],[4].
Figure 2: Mechanism for the Pd-catalyzed formylation of pyrimidine halides.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the four primary catalyst systems evaluated for this specific pyrimidine transformation:
| Catalyst System | Synthetic Pathway | Yield (%) | Reaction Time | Scalability | Green Chemistry Profile |
| TEMPO / Cu(I) / O₂ | Oxidation | 92% | 4 hours | High | Excellent (Water byproduct) |
| MnO₂ (10 equiv) | Oxidation | 85% | 12 hours | Moderate | Poor (Heavy metal waste) |
| Pd(OAc)₂ / dppp | Carbonylation | 88% | 18 hours | High (Industrial) | Moderate (Requires Syngas) |
| PdCl₂(dppf) / Formate | Carbonylation | 81% | 24 hours | Moderate (Lab) | Good (Avoids Syngas) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate causality (explaining why a step is performed) and built-in In-Process Controls (IPCs) to create a self-validating workflow.
Protocol A: Aerobic Oxidation via TEMPO / Cu(I)
-
System Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-amino-5-hydroxymethyl-2-isopropylpyrimidine (1.67 g, 10.0 mmol).
-
Causality: Rigorous oven-drying prevents ambient moisture from prematurely quenching the active Cu(I) species.
-
-
Catalyst Loading: Add CuI (95 mg, 0.5 mmol, 5 mol%), TEMPO (78 mg, 0.5 mmol, 5 mol%), and 2,2'-bipyridine (78 mg, 0.5 mmol, 5 mol%). Suspend the mixture in anhydrous acetonitrile (50 mL).
-
Initiation: Inject N-methylimidazole (NMI) (82 mg, 1.0 mmol, 10 mol%) via syringe. Purge the flask with O₂ gas for 5 minutes, then attach an O₂ balloon.
-
Causality: NMI acts as a basic co-ligand that facilitates proton-coupled electron transfer, drastically reducing the induction period of the catalytic cycle.
-
-
Self-Validating IPC: Stir vigorously at room temperature. After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of HPLC-grade methanol, and analyze via LC-MS. The system is validated as complete when the starting material mass (m/z 168) is undetectable and the product mass (m/z 166) constitutes >98% of the total ion chromatogram.
-
Workup: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes 1:1) to afford the target aldehyde.
Protocol B: Palladium-Catalyzed Formylation (Syngas Method)
-
System Preparation: In a 100 mL Hastelloy autoclave, charge 4-amino-5-bromo-2-isopropylpyrimidine (2.16 g, 10.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 1 mol%), and dppp (61.8 mg, 0.15 mmol, 1.5 mol%).
-
Causality: A slight excess of dppp relative to Pd ensures complete formation of the active bidentate Pd(0) complex, preventing the precipitation of inactive Pd-black[2].
-
-
Solvent & Base Addition: Add anhydrous THF (40 mL) and triethylamine (2.1 mL, 15.0 mmol). Seal the autoclave.
-
Degassing & Pressurization: Purge the vessel three times with Argon (5 bar). Pressurize the vessel with CO gas to 5 bar, followed by H₂ gas to a total pressure of 10 bar (1:1 ratio).
-
Causality: Rigorous exclusion of oxygen is critical; O₂ rapidly oxidizes the electron-rich Pd(0) resting state, immediately halting the catalytic cycle.
-
-
Self-Validating IPC: Heat the reactor to 80 °C with vigorous stirring (800 rpm) for 18 hours. Cool to room temperature and safely vent the gases. Sample 50 µL of the organic phase, quench with water, extract with EtOAc, and analyze via GC-FID. The protocol is validated when the peak area of the brominated starting material is <1%.
-
Workup: Filter the mixture through a pad of Celite to remove palladium residues. Wash with EtOAc, concentrate, and recrystallize from hot ethanol to yield the pure carbaldehyde.
Sources
Benchmarking Commercial Suppliers and Purity Grades of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS: 1306605-54-8) Synonyms: 4-imino-2-(propan-2-yl)-1,4-dihydropyrimidine-5-carbaldehyde
Executive Summary & Mechanistic Role
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors (e.g., CDK4/6, PI3K, and EGFR inhibitors). 4-Amino-2-isopropylpyrimidine-5-carbaldehyde serves as a highly specialized, bifunctional building block.
Possessing both an ortho-amino group and a reactive carbaldehyde moiety, this compound is perfectly primed for Friedländer-type annulations . When reacted with active methylene compounds, it rapidly constructs the pyrido[2,3-d]pyrimidine bicyclic core. The isopropyl group at the C2 position provides essential lipophilicity and steric bulk, often critical for occupying the hydrophobic pockets of target kinase domains. Because this building block is positioned at the very beginning of complex synthetic sequences, the purity grade and trace-metal profile of the commercially sourced starting material directly dictate the overall yield and scalability of the downstream active pharmaceutical ingredient (API).
Supplier Benchmarking & Purity Analysis
When sourcing CAS 1306605-54-8, researchers must balance cost, lead time, and analytical rigor. Trace impurities—such as unreacted formylating agents or transition metals from upstream synthesis—can poison palladium catalysts in subsequent cross-coupling steps. Below is an objective comparison of top commercial suppliers based on available catalog data and industry standards.
Table 1: Commercial Supplier Comparison Matrix
| Supplier | Catalog / SKU | Stated Purity | Analytical Validation | Primary Use Case |
| Sigma-Aldrich (Enamine) | ENAH58032401 | 95% (min) | LC-MS, 1 H-NMR | Discovery chemistry, high-throughput screening. Highly reliable spectral data. |
| EnamineStore | EN300-77775[1] | >95% | LC-MS, NMR | Direct sourcing for building block libraries. |
| BLD Pharm | BD01099662[2] | 95%+ | HPLC, NMR | Cost-effective scale-up and process optimization. |
| Bidepharm | BD01099662[3] | 95% | HPLC | Bulk synthesis, early-stage route scouting. |
| Dana Bioscience | N/A (5g variant)[4] | Custom | CoA provided | Niche sourcing for specific regional logistics. |
Crucial Insight: While most suppliers guarantee a 95% minimum purity, the nature of the 5% impurity is critical. For Friedländer condensations, residual water or acidic impurities can prematurely degrade the active methylene partner. Always request the Certificate of Analysis (CoA) to check the Residue on Ignition (ROI) if your downstream steps involve sensitive organometallic catalysis.
Decision Matrix: Purity Impact on Synthesis
Caption: Decision matrix for supplier selection based on purity grades and downstream synthetic impact.
Experimental Protocol: Friedländer Annulation Workflow
To demonstrate the utility of this building block, the following protocol outlines a self-validating system for synthesizing a pyrido[2,3-d]pyrimidine derivative using 4-Amino-2-isopropylpyrimidine-5-carbaldehyde.
Causality & Mechanistic Design
This protocol utilizes piperidinium acetate (formed in situ from piperidine and acetic acid) as a bifunctional organocatalyst. The basic amine activates the active methylene compound (e.g., ethyl acetoacetate) via enamine formation, while the acidic proton activates the pyrimidine-5-carbaldehyde via iminium ion formation. Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the aldol-type condensation, and it allows for the spontaneous precipitation of the highly crystalline product, driving the reaction forward via Le Chatelier's principle.
Step-by-Step Methodology
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (1.0 mmol, ~165 mg) in absolute ethanol (10 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.2 mmol, ~156 mg) to the stirring solution.
-
Catalyst Initiation: Add piperidine (0.1 mmol, ~8.5 mg) followed immediately by glacial acetic acid (0.1 mmol, ~6.0 mg). Note: A slight exothermic reaction may occur as the salt forms.
-
Thermal Cyclization: Heat the reaction mixture to reflux (80°C) under an inert nitrogen atmosphere. Maintain reflux for 4–6 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The reaction is complete when the highly UV-active starting material spot ( Rf≈0.4 ) disappears, replaced by a new, intensely fluorescent product spot ( Rf≈0.6 ).
-
Workup & Isolation: Remove the heat source and allow the flask to cool to room temperature. Transfer to an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum and wash the filter cake with ice-cold ethanol (2 x 5 mL).
-
Analytical Validation:
-
LC-MS: Confirm the mass shift corresponding to the loss of two water molecules (dehydration/cyclization).
-
1 H-NMR (DMSO- d6 ): The protocol is validated by the disappearance of the characteristic aldehyde proton ( ∼9.8 ppm) and the primary amine protons ( ∼7.5 ppm), coupled with the emergence of a highly deshielded aromatic proton ( ∼8.5−8.8 ppm) corresponding to the newly formed pyridine ring.
-
Synthetic Pathway Visualization
Caption: Workflow of Friedländer annulation utilizing the pyrimidine-5-carbaldehyde building block.
References
Sources
Comparative Structural Analysis of Pyrimidine-5-carbaldehyde Derivatives: A Guide for Drug Development
Pyrimidine-5-carbaldehydes represent a privileged and highly versatile class of heterocyclic scaffolds in medicinal chemistry and organic synthesis. Characterized by a pronounced electron deficiency—driven by the synergistic electron-withdrawing effects of the two ring nitrogen atoms and the C-5 formyl group—these derivatives are highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) and condensation reactions.
This guide provides a comparative structural analysis of key pyrimidine-5-carbaldehyde derivatives, evaluating their structure-activity relationships (SAR), downstream applications, and the causal logic behind their validated synthetic protocols.
Structural Dynamics and Structure-Activity Relationships (SAR)
The chemical reactivity and biological profile of pyrimidine-5-carbaldehydes are fundamentally dictated by the nature of the substituents at the C-2, C-4, and C-6 positions.
-
Halogenated Hubs: Compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde serve as ultimate electrophilic precursors. The C-4 and C-6 positions are highly activated toward SNAr due to their ortho/para relationship with the ring nitrogens and the formyl group, allowing for sequential, regioselective functionalization[1].
-
Thioether Modifications: The introduction of a methylthio group, as seen in 2-(Methylthio)pyrimidine-5-carbaldehyde, provides a delicate balance of stability and reactivity. The thioether acts as a leaving group under oxidative conditions, making it a versatile intermediate for complex agrochemicals[2].
-
Schiff Bases & Bisazomethines: Condensation of the C-5 aldehyde with primary amines yields Schiff bases. For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde derivatives form distinct conformational states stabilized by N–H∙∙∙N or C–H∙∙∙O hydrogen bonds. This specific structural rigidity significantly enhances antimicrobial activity, particularly as E. coli PDHc E1 inhibitors[3].
-
Benzimidazole Hybrids: Fusing the pyrimidine core with benzimidazole via acrylonitrile or chalcone linkages at the C-5 position generates broad-spectrum antibacterial and cytotoxic agents. The extended π-conjugation across the hybrid structure facilitates DNA intercalation and enzyme inhibition[4].
Comparative Data Summary
| Derivative Scaffold | C-2 Substitution | C-4 / C-6 Substitution | Aldehyde (C-5) Modification | Primary Biological / Chemical Application | Ref |
| 2,4,6-trichloropyrimidine-5-carbaldehyde | -Cl | -Cl / -Cl | Unmodified | Key electrophilic precursor for sequential SNAr | [1] |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | -Phenyl | -NH(4-F-Ph) / -CH3 | Schiff base (Imine) | Antimicrobial (E. coli PDHc E1 inhibitors) | [3] |
| 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | -NH2 | -OEt / -Indolin-1-yl | Unmodified | Precursor to fused N-heterocyclic systems | [5] |
| 2-(Methylthio)pyrimidine-5-carbaldehyde | -SCH3 | -H / -H | Unmodified | Versatile intermediate for agrochemicals | [2] |
| Benzimidazole-pyrimidine hybrids | -Benzimidazole | -OH / -Cl | Acrylonitrile / Chalcone | Broad-spectrum antibacterial & anticancer | [4] |
Divergent Synthetic Workflows
The true value of the pyrimidine-5-carbaldehyde core lies in its ability to act as a divergence point for synthesizing vastly different pharmacological agents. The logical flow from simple halogenated precursors to complex hybrids is mapped below.
Divergent synthetic workflows for pyrimidine-5-carbaldehyde derivatives.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols have been selected based on their mechanistic elegance and self-validating properties.
Protocol A: Regioselective SNAr via Phase-Transfer Catalysis (PTC)
Target: 2,4-Dichloro-6-(4-iodophenylamino)pyrimidine-5-carbaldehyde[1].
Causality & Logic: Direct amination of 2,4,6-trichloropyrimidine-5-carbaldehyde in homogenous solutions often leads to uncontrolled over-substitution or hydrolysis of the highly reactive electrophile. By employing a biphasic system (CH2Cl2/H2O) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, the organic phase isolates the electrophile from the aqueous base (KHCO3). The base neutralizes the HCl byproduct strictly at the solvent interface, driving the reaction to completion while limiting substitution to a single C-4/C-6 position.
Step-by-Step Workflow:
-
Suspend 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 equiv) and 4-iodoaniline (1.0 equiv) in a 2:1 mixture of CH2Cl2/H2O.
-
Add KHCO3 (1.2 equiv) and TBAI (0.05 equiv) to the biphasic mixture.
-
Stir vigorously at room temperature for 24 hours. Note: Vigorous stirring is critical to maximize the interfacial surface area for the PTC.
-
Separate the organic layer, extract the aqueous layer with CH2Cl2, dry the combined organic phases over Na2SO4, and concentrate under reduced pressure.
-
Self-Validation: Analyze via 1H NMR. Successful mono-substitution is confirmed by the preservation of the distinct aldehyde proton resonance at δ 10.35 ppm (s, 1H) and the appearance of the secondary amine proton at δ 11.16 ppm. TLC (30% EtOAc/hexane) should yield a single spot at Rf ~0.62[1].
Protocol B: Barbier-Type Halogen-Lithium Exchange for Soai Aldehydes
Target: Alkyne-substituted pyrimidine-5-carbaldehydes (e.g., 2-(Hex-1-yn-1-yl)pyrimidine-5-carbaldehyde)[6].
Causality & Logic: Standard halogen-lithium exchange on pyrimidines is notoriously difficult. The resulting pyrimidinyl-lithium intermediate is highly unstable and rapidly dimerizes or abstracts protons from the solvent. A Barbier-type approach—where the electrophilic formylating agent (ethyl formate, EtOCHO) is present in situ during the addition of n-BuLi at cryogenic temperatures (-100 °C)—ensures that the transient lithium species is trapped the exact millisecond it forms, drastically improving yields and preventing degradation.
Step-by-Step Workflow:
-
Dissolve the halogenated pyrimidine alkyne precursor and EtOCHO (1.8 equiv) in anhydrous THF under a strict argon atmosphere. Failure to remove complexed water will destroy the n-BuLi reagent.
-
Cool the reaction vessel to -100 °C using a liquid nitrogen/ethanol bath.
-
Add n-BuLi dropwise over 15 minutes. The extremely low temperature suppresses the kinetic pathways leading to dimerization.
-
Stir for an additional 30 minutes at -100 °C, then quench the reaction with a saturated aqueous NH4Cl solution to neutralize the alkoxide intermediate.
-
Self-Validation: Extract and purify via flash chromatography. Successful formylation is analytically validated by the appearance of a sharp singlet at δ 10.12 ppm (CHO) in 1H NMR and a characteristic strong C=O stretch in IR spectroscopy[6].
References
-
Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes Semantic Scholar[Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities National Center for Biotechnology Information (PMC)[Link]
-
A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors The Journal of Organic Chemistry (ACS Publications)[Link]
-
Robust and Scalable Synthesis of Soai Aldehydes via Improved Barbier‐type Halogen−lithium Exchange d-nb.info[Link]
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties National Center for Biotechnology Information (PMC)[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde MDPI[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. d-nb.info [d-nb.info]
Personal protective equipment for handling 4-Amino-2-isopropylpyrimidine-5-carbaldehyde
As a Senior Application Scientist, I frequently consult with drug development teams on optimizing the handling of highly reactive, multifunctional chemical intermediates. 4-Amino-2-isopropylpyrimidine-5-carbaldehyde (CAS 1306605-54-8) is a critical building block often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors.
However, its molecular architecture—combining a heterocyclic pyrimidine core with an electrophilic carbaldehyde moiety—demands rigorous operational discipline. This guide bypasses generic safety advice to provide a mechanistic, self-validating framework for handling, storing, and disposing of this specific compound[1].
Mechanistic Hazard Analysis: The "Why" Behind the Safety
To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with 4-Amino-2-isopropylpyrimidine-5-carbaldehyde:
-
Electrophilic Sensitization (H317): The carbaldehyde group is highly reactive toward nucleophiles. If it contacts the skin, it can act as a hapten, covalently binding to nucleophilic amino acid residues (e.g., lysine, cysteine) on epidermal proteins. This protein-hapten complex is recognized by the immune system, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[2].
-
Autoxidation Vulnerability: Aldehydes are notoriously prone to autoxidation. Exposure to ambient oxygen initiates a radical chain reaction that rapidly converts the carbaldehyde into the corresponding pyrimidine-5-carboxylic acid. This degrades your reagent and can introduce unwanted acidic byproducts into your synthetic pathways.
-
Photo-Degradation: The conjugated pyrimidine system can absorb UV/visible light, potentially catalyzing unwanted photo-oxidation or polymerization of the aldehyde group.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient. The following table outlines the exact specifications and mechanistic justifications for the required PPE.
| PPE Category | Technical Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Double-gloving is mandatory. | Nitrile provides an excellent barrier against organic solids. Double-gloving ensures that if the outer layer is breached by microscopic crystalline shards, the inner layer prevents electrophilic attack on the skin[3]. |
| Eye/Face | ANSI Z87.1 compliant unvented safety goggles. | Protects ocular mucosa from fine, reactive airborne particulates that can cause severe eye irritation (H319). |
| Body Protection | 100% Cotton or Flame-Resistant (FR) lab coat with fitted cuffs. | Synthetic fabrics can generate static electricity, causing fine powders to aerosolize and cling to the researcher. Cotton minimizes static generation. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm). | Prevents inhalation of sensitizing dust. The pyrimidine core and aldehyde group can act as severe respiratory tract irritants[4]. |
Standard Operating Procedure: Handling & Transfer Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is confirmed.
Step 1: Environmental Preparation
-
Action: Clear the chemical fume hood of all incompatible materials (especially strong oxidizers or strong bases). Verify the hood's face velocity monitor reads between 80-100 feet per minute (fpm).
-
Validation: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; it should be gently but consistently pulled inward.
Step 2: Atmosphere Control (Inerting)
-
Action: Prepare a Schlenk line or a simple inert gas manifold. Purge the receiving reaction vessel with high-purity Argon (preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid).
-
Causality: Displacing ambient oxygen prevents the autoxidation of the carbaldehyde group.
-
Validation: Bubble the exhaust gas through a mineral oil bubbler to visually confirm continuous positive pressure of the inert gas.
Step 3: Material Transfer
-
Action: Using a static-dissipative spatula, carefully weigh the 4-Amino-2-isopropylpyrimidine-5-carbaldehyde into the Argon-flushed vessel.
-
Action: Immediately flush the primary reagent bottle with Argon for 30 seconds before tightly capping it. Wrap the cap in Parafilm to seal against moisture ingress.
Step 4: Storage Protocol
-
Action: Store the sealed primary container in a dark, temperature-controlled environment at 2-8°C[1].
-
Causality: Lower kinetic energy (refrigeration) exponentially decreases the rate of any residual oxidation, while the dark environment prevents photo-catalyzed degradation.
Fig 1: Operational and logistical workflow for handling reactive pyrimidine carbaldehydes.
Waste Management & Disposal Plan
Improper disposal of pyrimidine derivatives can lead to severe environmental contamination and regulatory penalties. Because this compound contains nitrogen heteroatoms and a reactive aldehyde, it falls under strict environmental protection guidelines[5].
Step 1: Solid Waste Segregation Collect all contaminated consumables (weighing boats, spatulas, outer gloves, and empty vials) in a dedicated, puncture-resistant container labeled: "Hazardous Solid Waste - Organic (Pyrimidine/Aldehyde Derivative)."
Step 2: Liquid Waste Segregation If the compound was dissolved in a solvent (e.g., DMSO, DMF, or Dichloromethane), the waste must be categorized based on the solvent:
-
Halogenated Waste: If DCM or chloroform was used.
-
Non-Halogenated Waste: If DMSO, DMF, or alcohols were used.
-
Crucial Warning: Never mix aldehyde waste with amine-containing waste streams in the same temporary storage carboy, as this can lead to an exothermic Schiff base condensation reaction.
Step 3: Final Disposal (RCRA Compliance) Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, this chemical must not be flushed down the drain or disposed of in standard municipal trash[6].
-
Action: Coordinate with your facility's Environmental Health and Safety (EHS) department to arrange for high-temperature incineration .
-
Causality: Incineration is the only scientifically sound method for disposal, as temperatures exceeding 1000°C completely cleave the robust pyrimidine ring and oxidize the organic components into harmless carbon dioxide, water vapor, and manageable nitrogen oxides (NOx)[7].
References
-
U.S. Environmental Protection Agency (EPA). "Chemical Emergency Preparedness Program: Interim Guidance." (Utilized for environmental impact and high-temperature incineration protocols). Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 721 -- Significant New Uses of Chemical Substances." (Utilized for regulatory compliance regarding substituted pyrimidines and amine aldehyde condensates). Available at: [Link]
Sources
- 1. 73-68-7|4-Amino-2-methylpyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. assets.alfalaval.com [assets.alfalaval.com]
- 3. aksci.com [aksci.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. fiocruz.br [fiocruz.br]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
